Product packaging for Everolimus-d4(Cat. No.:)

Everolimus-d4

Cat. No.: B10778681
M. Wt: 962.2 g/mol
InChI Key: HKVAMNSJSFKALM-FQJUTLEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Everolimus-d4 is a deuterium-labeled analog of Everolimus, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. This high-purity compound is essential for ensuring analytical precision and accuracy in the measurement of Everolimus concentrations within complex biological matrices, such as plasma, serum, and tissue homogenates. Its primary research value lies in advancing pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling reliable drug monitoring in preclinical and clinical research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H83NO14 B10778681 Everolimus-d4

Properties

IUPAC Name

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAMNSJSFKALM-FQJUTLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Everolimus-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Everolimus-d4, a deuterated analog of the immunosuppressant and anti-cancer drug Everolimus. This compound is crucial as an internal standard for the accurate quantification of Everolimus in biological samples using mass spectrometry-based assays, a process vital in therapeutic drug monitoring and pharmacokinetic studies.

Introduction to Everolimus and its Deuterated Analog

Everolimus is a derivative of Sirolimus (Rapamycin) and functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3][4] Its clinical applications include preventing organ transplant rejection and treating various cancers.[5]

This compound is a stable isotope-labeled version of Everolimus, where four hydrogen atoms on the hydroxyethyl side chain are replaced with deuterium.[6][7][8] This isotopic labeling results in a molecule with a higher mass but identical chemical properties to the parent drug.[9] This characteristic makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it co-elutes with Everolimus but is distinguishable by its mass-to-charge ratio, allowing for precise quantification.[10][11][12]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of Rapamycin at the C40 hydroxyl group with a deuterated hydroxyethyl side chain. The overall process involves the preparation of a deuterated and protected side-chain precursor, followed by its reaction with Rapamycin and subsequent deprotection.[10]

Synthetic Workflow

The synthesis can be logically broken down into three main stages: preparation of the deuterated triflate, alkylation of Rapamycin, and final deprotection to yield this compound.

G cluster_0 Stage 1: Deuterated Precursor Synthesis cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Deprotection A Ethylene-d4 glycol B Monosilylation with TBDMSCl A->B C Conversion to Triflate (1) B->C E Alkylation with Triflate (1) C->E D Rapamycin D->E F TBDMS-protected this compound E->F G Deprotection with 1N HCl F->G H Crude this compound G->H

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.[10]

Step 1: Preparation of 2-(t-butyldimethylsilyloxy)ethyl-d4 Triflate (1)

  • Monosilylation: To a solution of ethylene-d4 glycol in a suitable solvent, add a base (e.g., imidazole) and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature until the formation of the monosilylated product is complete, as monitored by thin-layer chromatography (TLC).

  • Triflation: Cool the solution containing the monosilylated ethylene-d4 glycol to -78 °C. Add 2,6-lutidine followed by the dropwise addition of triflic anhydride. Allow the reaction to proceed at this temperature until completion. The resulting product is the deuterated triflate precursor (1).

Step 2: Alkylation of Rapamycin

  • Dissolve Rapamycin in toluene.

  • Add 2,6-lutidine to the solution.

  • Add the previously prepared 2-(t-butyldimethylsilyloxy)ethyl-d4 triflate (1) to the Rapamycin solution.

  • Heat the reaction mixture to approximately 60 °C and stir until the reaction is complete. This step yields TBDMS-protected this compound.

Step 3: Deprotection

  • Cool the reaction mixture containing the TBDMS-protected this compound.

  • Add 1N hydrochloric acid (HCl) to the mixture to remove the TBDMS protecting group.

  • Stir until deprotection is complete, yielding crude this compound.

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and isomers, ensuring its suitability as an internal standard. The process often involves multiple chromatographic steps.

Purification Workflow

A typical purification strategy involves an initial extraction followed by one or more column chromatography steps to isolate the final high-purity product.

G A Crude this compound Reaction Mixture B Work-up & Extraction A->B C Concentrated Crude Product B->C D Reversed-Phase Chromatography C->D E Semi-finished this compound D->E F Normal-Phase Chromatography E->F G High-Purity this compound F->G H Crystallization (Optional) G->H I Final Product H->I

Caption: General purification workflow for this compound.
Experimental Protocol: Purification

The following protocol outlines a general method for purifying crude this compound.[13][14]

Step 1: Initial Work-up and Extraction

  • Following the deprotection step, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound product.

Step 2: Reversed-Phase Chromatography

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

  • Load the dissolved crude product onto a reversed-phase chromatography column (e.g., C18 silica gel).

  • Elute the column with a gradient of solvents, such as a mixture of ethanol and water, potentially with a small amount of acetic acid.[13]

  • Collect fractions and monitor by HPLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate to yield semi-finished this compound.

Step 3: Normal-Phase Chromatography

  • Dissolve the semi-finished product in a non-polar solvent like isopropyl ether.[13]

  • Load the solution onto a normal-phase silica gel column.

  • Elute the column with a solvent system such as isopropyl ether and tetrahydrofuran (THF).[13]

  • Collect and monitor fractions by HPLC.

  • Combine the high-purity fractions and concentrate to dryness to obtain the final this compound product. A purity of >99% is often achievable with this two-step chromatographic approach.[13]

Step 4: Crystallization (Optional) For obtaining a crystalline solid, the purified this compound can be dissolved in a solvent like ethyl acetate, followed by the addition of an anti-solvent such as n-heptane or ether to induce crystallization.[15][16]

Analytical Data and Quality Control

The quality of this compound is paramount for its use as an internal standard. Key parameters include chemical purity, isotopic purity (enrichment), and mass spectrometric characterization.

ParameterTypical Value / MethodReference
Chemical Formula C₅₃H₇₉D₄NO₁₄[7][8]
Molecular Weight 962.25 g/mol [7][8]
Chemical Purity (HPLC) ≥ 98%[9][13]
Isotopic Purity ≥ 99% deuterated forms (d₁-d₄)[11]
d₀ Content ≤ 1%[11]
MS/MS Transition (QTOF) m/z 984.5958 [M+Na]⁺[10]
MS/MS Transitions (QQQ) 984.6 → 393.3, 409.3, 655.4[10]

Mechanism of Action: The mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR pathway. Inside the cell, Everolimus first binds to the immunophilin FKBP-12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3][17] Inhibition of mTORC1 blocks the phosphorylation of its downstream effectors, such as S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[17]

G GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation BP1->Proliferation inhibition Everolimus Everolimus FKBP12 FKBP-12 Everolimus->FKBP12 Complex Everolimus-FKBP12 Complex Everolimus->Complex FKBP12->Complex Complex->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Everolimus.

References

Everolimus-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Everolimus-d4. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of research and analytical applications involving this isotopically labeled compound. The data and protocols are compiled from various technical datasheets and scientific literature.

Overview and Storage Recommendations

This compound is a deuterated form of Everolimus, a derivative of rapamycin. It is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies for the quantification of Everolimus by liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass signature, enabling precise differentiation from the unlabeled drug.

Proper storage is paramount to ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions from various suppliers.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationSource
Solid (Powder)-20°CUp to 3 yearsMedChemExpress[1]
Solid (Powder)4°CUp to 2 yearsMedChemExpress[1]
Solid (Powder)2-8°CNot specifiedSigma-Aldrich[2]
Solid (Powder)4°C≥ 4 yearsCayman Chemical[3]
In Solvent (e.g., DMSO, Ethanol)-80°CUp to 6 monthsMedChemExpress[1]
In Solvent (e.g., DMSO, Ethanol)-20°CUp to 1 monthMedChemExpress[1]

Note: It is crucial to refer to the certificate of analysis provided by the specific supplier for the most accurate and lot-specific storage information.

Stability Profile

While specific quantitative forced degradation studies on this compound are not extensively available in the public domain, the stability of the non-deuterated form, Everolimus, provides a strong indication of the expected degradation pathways and stability profile of its deuterated analog. Deuterium substitution is not expected to alter the fundamental degradation mechanisms, although minor differences in degradation rates may be observed.

The following table summarizes the results of forced degradation studies conducted on Everolimus, which can be used as a reliable proxy for this compound.

Table 2: Summary of Forced Degradation Studies on Everolimus

Stress ConditionReagent and ConditionsDegradation (%)ObservationsSource
Acidic Hydrolysis0.1 N HCl, Room Temperature, 30 min8%One major degradation product formedKumari et al. (2021)[4]
Acidic Hydrolysis2 N HCl, 60°C, 30 min7.02%One additional peak observedSharmila et al. (2015)[5]
Alkaline Hydrolysis0.1 N NaOH, Room Temperature, 30 min19.5%Significant degradationKumari et al. (2021)[4]
Alkaline Hydrolysis2 N NaOH, 60°C, 30 min< 1%Minimal degradationSharmila et al. (2015)[5]
Oxidative Degradation3% H₂O₂, Room Temperature, 24 hrs4.21%Moderate degradationAnonymous (IJTSRD)[5]
Oxidative Degradation20% H₂O₂, 60°C, 30 min10.09%Two additional peaks observedSharmila et al. (2015)[5]
Thermal Degradation50°C, 24 hrs4.23%Minor degradationAnonymous (IJTSRD)[5]
Thermal Degradation60°C, 6 hrs (Neutral)< 1%Highly stableSharmila et al. (2015)[5]
Photolytic Degradation (UV)UV light (254 nm), 24 hrs3.75%Minor degradationAnonymous (IJTSRD)[5]
Photolytic DegradationExposure to light as per ICH Q1B guidelines< 1%Highly stableSharmila et al. (2015)[5]

Experimental Protocols

The following are representative experimental protocols for conducting stability-indicating assays, adapted from methods developed for Everolimus. These can be applied to the analysis of this compound with appropriate adjustments for the mass-to-charge ratio in mass spectrometric detection.

Stability-Indicating HPLC Method

This method is suitable for separating this compound from its potential degradation products.

  • Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: Hypersil BDS C18 column (100 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of acetate buffer and acetonitrile (50:50 v/v), with the pH adjusted to 6.5 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. Working solutions are prepared by diluting the stock solution with the mobile phase to the desired concentration.

Forced Degradation Study Protocol
  • Acidic Degradation: To 1 mL of the this compound stock solution, add 1 mL of 2 N HCl. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with 2 N NaOH before analysis.

  • Alkaline Degradation: To 1 mL of the this compound stock solution, add 1 mL of 2 N NaOH. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with 2 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 20% H₂O₂. Keep the solution at 60°C for 30 minutes before analysis.

  • Thermal Degradation: Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours). Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the this compound solution to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

Signaling Pathway and Experimental Workflow

Everolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Angiogenesis Angiogenesis mTORC1->Angiogenesis Everolimus This compound (via FKBP12) Everolimus->mTORC1 inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Stability_Study_Workflow Start Start: this compound Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Control Sample (No Stress) Start->Control Analysis Stability-Indicating LC-MS/MS or HPLC Analysis Stress->Analysis Control->Analysis Data Data Acquisition and Processing Analysis->Data Comparison Compare Stressed vs. Control Samples Data->Comparison Report Generate Stability Report Comparison->Report Assess Degradation Identify Degradants End End Report->End

References

A Technical Guide to High-Purity Everolimus-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of high-purity Everolimus-d4. This deuterated analog of Everolimus serves as a critical internal standard for the accurate quantification of Everolimus in complex biological matrices. This document outlines the commercial availability of high-purity this compound, its physicochemical properties, and detailed protocols for its application in bioanalytical assays. Furthermore, it delves into the mechanism of action of Everolimus, illustrating the mTOR signaling pathway it inhibits.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable commercial suppliers, catering to the needs of the research community. These products are typically supplied as a solid or in a solution of a specified concentration. The purity and isotopic enrichment of this compound are critical for its function as an internal standard, ensuring analytical accuracy and precision. Below is a summary of product specifications from various suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityIsotopic EnrichmentFormat
Cerilliant (Sigma-Aldrich) This compound solution1338452-54-2C₅₃H₇₉D₄NO₁₄962.25 g/mol Certified Reference MaterialNot specified100 µg/mL in acetonitrile[1]
Cayman Chemical This compound1338452-54-2C₅₃H₇₉D₄NO₁₄962.3 g/mol ≥99% deuterated forms (d₁-d₄); ≤1% d₀≥99%Solid (500 µg, 1 mg)[2]
MedChemExpress This compound1338452-54-2C₅₃H₇₉D₄NO₁₄Not specified98.74%Not specifiedSolid (500 µg, 1 mg, 5 mg, 10 mg)[3]
Simson Pharma Limited Everolimus D41338452-54-2Not specifiedNot specifiedHigh Purity (CoA provided)Not specifiedSolid[4]
LGC Standards This compound1338452-54-2Not specifiedNot specified>85%Not specifiedSolid[5]
Cambridge Isotope Laboratories, Inc. Everolimus (2-hydroxyethyl-D₄, 98%)1338452-54-2C₅₃H₇₉D₄NO₁₄962.25 g/mol 98%98%Neat
ARTIS STANDARDS Everolimus D41338452-54-2C₅₃H₇₉D₄NO₁₄962.25 g/mol >98% (By HPLC)Not specifiedIn-stock
VIVAN Life Sciences Everolimus D41338452-54-2C₅₃H₇₉D₄NO₁₄962.27 g/mol Not specifiedNot specifiedSolid (CoA, MASS, NMR, HPLC provided)
Veeprho This compound1338452-54-2C₅₃H₇₉D₄NO₁₄962.26 g/mol Not specifiedNot specifiedIn Stock
AA BLOCKS, INC. (via Sigma-Aldrich) This compound1338452-54-2Not specified962.26 g/mol 99%Not specifiedSolid

Mechanism of Action: The mTOR Signaling Pathway

Everolimus is a derivative of rapamycin and functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and angiogenesis.[6][7] Everolimus first binds to the intracellular protein FKBP12.[6] The resulting Everolimus-FKBP12 complex then interacts with and allosterically inhibits the mTOR complex 1 (mTORC1).[7] This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, primarily p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets leads to the suppression of protein synthesis and arrests the cell cycle at the G1 phase, thereby inhibiting cell proliferation.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Everolimus Everolimus + FKBP12 Everolimus->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of Everolimus.

Experimental Protocol: Quantification of Everolimus in Whole Blood using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantification of Everolimus in whole blood samples. It is essential to optimize and validate the method for specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Everolimus analytical standard

  • This compound internal standard

  • Human whole blood (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Zinc sulfate (0.1 M in water)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Everolimus Working Solutions: Prepare a series of working solutions by serially diluting the Everolimus stock solution with methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (e.g., 5 µg/mL): Dilute the this compound stock solution with methanol.[3]

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood sample (calibrator, QC, or unknown), add 200 µL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate in water to methanol) containing the this compound internal standard.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 4 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: Whole Blood Sample (100 µL) Add_Precipitant Add Precipitating Reagent with this compound (200 µL) Start->Add_Precipitant Vortex Vortex (30 seconds) Add_Precipitant->Vortex Centrifuge Centrifuge (10,000 rpm, 4 min) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Figure 2: Workflow for the preparation of whole blood samples for Everolimus quantification.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Waters Symmetry C18).

    • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to separate Everolimus and this compound from matrix components.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Everolimus: The precursor ion is typically the sodium adduct [M+Na]⁺ (m/z 980.6). Common product ions are m/z 389.3, 409.3, and 651.4.[3][8]

      • This compound: The precursor ion is [M+Na]⁺ (m/z 984.6). Common product ions are m/z 393.3, 409.3, and 655.4.[3][8]

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to maximize signal intensity.

5. Data Analysis and Quantification

  • Integrate the peak areas for the specified MRM transitions of Everolimus and this compound.

  • Calculate the peak area ratio of Everolimus to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Determine the concentration of Everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

High-purity this compound is an indispensable tool for the accurate and precise quantification of Everolimus in preclinical and clinical research. Its use as an internal standard corrects for variability in sample preparation and instrument response, leading to reliable bioanalytical data. This guide provides a foundational understanding of the commercial sources, mechanism of action, and a practical protocol for the application of this compound. Researchers are encouraged to adapt and validate these methods to suit their specific experimental needs and to consult the provided references for further in-depth information.

References

The Pivotal Role of Everolimus-d4 in Therapeutic Drug Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical therapeutic agent in oncology and transplant medicine. Its clinical application, however, is characterized by a narrow therapeutic window and significant interindividual pharmacokinetic variability.[1][2][3] This necessitates Therapeutic Drug Monitoring (TDM) to tailor dosages, ensuring optimal efficacy while mitigating the risk of toxicity.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantifying everolimus concentrations in whole blood, offering superior specificity and sensitivity compared to immunoassays.[3][5][6][7] Central to the accuracy and reliability of the LC-MS/MS method is the use of a stable isotope-labeled internal standard, with Everolimus-d4 being a principal example. This guide provides an in-depth examination of the function of this compound in TDM, detailing the analytical methodologies and its importance in ensuring precise clinical quantification.

Core Function of this compound: The Ideal Internal Standard

This compound is a deuterated isotopologue of everolimus, meaning it is structurally identical to the parent drug except that four hydrogen atoms have been replaced by deuterium atoms. This subtle modification in mass does not alter its chemical properties but allows it to be distinguished from the endogenous everolimus by a mass spectrometer.[8] In quantitative bioanalysis, its primary role is to serve as an internal standard (IS).

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability.[8][9][10] Because it is chemically identical to the analyte, this compound experiences the same behavior and potential for loss during every step of the analytical process:

  • Sample Preparation: It mirrors the extraction efficiency of everolimus from the whole blood matrix during protein precipitation.

  • Chromatography: It co-elutes with everolimus during the liquid chromatography phase.

  • Ionization: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source—a common issue known as the "matrix effect."

By adding a known concentration of this compound to each sample at the beginning of the workflow, the final measurement is based on the ratio of the analyte's signal to the internal standard's signal. This ratioing technique effectively cancels out variations, leading to highly accurate and precise quantification of the everolimus concentration in the patient sample.[9][11]

Experimental Protocols and Methodologies

The quantification of everolimus in whole blood using LC-MS/MS with this compound as an internal standard involves a multi-step process.

Sample Preparation

The objective is to extract everolimus and the internal standard from the complex whole blood matrix and remove interfering substances like proteins.

  • Initial Step: A whole blood sample (typically EDTA-anticoagulated) is aliquoted.

  • Addition of Internal Standard: A precise volume of a working solution of this compound in a solvent like methanol is added to the blood sample.[12]

  • Protein Precipitation: A precipitating agent, commonly a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile, is added.[9][11] This denatures and precipitates blood proteins, releasing the drug and the internal standard into the solvent.

  • Separation: The sample is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.[11]

  • Extraction: The resulting supernatant, containing everolimus and this compound, is carefully transferred to a clean tube.

  • Concentration & Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solution (e.g., a mix of ammonium formate buffer and methanol) that is compatible with the LC-MS/MS system.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample extract is injected into the LC-MS/MS system for separation and detection.

  • Chromatographic Separation: A reverse-phase column (e.g., C18) is typically used to separate the analytes from other remaining matrix components.[6][14] A gradient elution with a mobile phase consisting of an aqueous component (like ammonium formate) and an organic component (like methanol or acetonitrile) is employed.[15]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) is used to generate charged molecules. Everolimus and its internal standard typically form ammonium adducts [M+NH4]+.[16]

    • Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.[12] This process is done for both everolimus and this compound.

Quantification

The concentration of everolimus in the patient sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of everolimus.[12]

Data Presentation: Method Performance

The use of this compound allows for the development of robust and reliable analytical methods. The following tables summarize typical quantitative performance data from validated LC-MS/MS assays.

Table 1: Summary of Validated LC-MS/MS Method Performance

Parameter Reported Value Range Source(s)
Linearity Range 0.5 - 60.0 ng/mL [11][14][16][17]
Lower Limit of Quantification (LLOQ) 0.2 - 2.0 ng/mL [6][16][18]
Inter-Assay Precision (CV%) 4.3% - 14.6% [6][13][18][19]
Intra-Assay Precision (CV%) < 11% [6][19]

| Accuracy / Analytical Recovery | 93.9% - 108.1% |[11][18] |

Table 2: Example MRM Transitions for Everolimus and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Note
Everolimus 975.6 908.7 Quantifier Ion
Everolimus 975.6 926.9 Qualifier Ion
This compound 980.6 (or 984.6) 912.7 (or 655.4) Internal Standard

(Note: Exact m/z values can vary slightly based on instrument calibration and the specific adduct monitored. Data sourced from[12][16][18])

Table 3: Recommended Therapeutic Trough Concentration (C0) Ranges for Everolimus

Clinical Setting Target Trough Range (ng/mL) Source(s)
Transplant (with Calcineurin Inhibitors) 3 - 8 [1][2][20]
Transplant (Calcineurin Inhibitor-free) 6 - 10 [2][3]

| Oncology | Varies; TDM utility under investigation |[4] |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G Diagram 1: TDM Experimental Workflow using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Whole Blood Sample Add_IS Add this compound & Protein Precipitant Sample->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute Extract Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Quant Calculate Peak Area Ratio (Everolimus / this compound) LCMS->Quant Result Determine Concentration via Calibration Curve Quant->Result

Caption: TDM Experimental Workflow using this compound.

Everolimus Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its effect by inhibiting the mTOR pathway, which is a central regulator of cell growth and proliferation. Understanding this pathway provides context for the drug's therapeutic action.[21][22][23]

G Diagram 2: Everolimus Mechanism of Action cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Everolimus Everolimus Complex Everolimus-FKBP12 Complex Everolimus->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 Inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth BP1->Protein_Synth Growth Cell Growth & Proliferation Protein_Synth->Growth

Caption: Everolimus Mechanism of Action via mTORC1 Inhibition.

Conclusion

This compound is indispensable for the accurate and precise therapeutic drug monitoring of everolimus. By serving as an ideal internal standard in LC-MS/MS assays, it effectively corrects for inevitable analytical variations, from sample extraction to instrument detection. The robustness of methods employing this compound ensures that clinicians receive reliable data on drug concentrations, enabling them to perform personalized dose adjustments. This capability is paramount for maximizing the therapeutic benefits of everolimus for patients in both transplantation and oncology, while minimizing the risks of adverse effects, thereby embodying a cornerstone of personalized medicine.

References

Methodological & Application

Revolutionizing Therapeutic Drug Monitoring: A Validated LC-MS/MS Method for Precise Everolimus Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical immunosuppressant and anti-cancer agent where precise therapeutic drug monitoring is essential for optimizing efficacy and minimizing toxicity.[1][2][3] This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of everolimus in whole blood, utilizing its deuterated internal standard, Everolimus-d4. The described protocol offers high sensitivity, specificity, and throughput, making it ideal for clinical research and patient management.

Introduction

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[4][5][6][7] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, routine monitoring of everolimus blood concentrations is imperative.[2][8] LC-MS/MS has emerged as the gold standard for this purpose, offering superior analytical performance over conventional immunoassays. This document provides a comprehensive protocol for the quantification of everolimus using a validated LC-MS/MS method with this compound as the internal standard, ensuring reliable and accurate results for researchers, scientists, and drug development professionals.

Signaling Pathway

Everolimus targets the mTORC1 complex within the PI3K/Akt/mTOR signaling cascade. By binding to FKBP12, it forms a complex that allosterically inhibits mTORC1, thereby disrupting downstream signaling and leading to reduced cell proliferation and angiogenesis.[5][9]

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 inhibition Rheb Rheb TSC1/TSC2->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibition Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 FKBP12->mTORC1 inhibition

Caption: Everolimus mTOR Signaling Pathway.

Experimental Protocol

This protocol outlines the procedure for the quantification of everolimus in whole blood using LC-MS/MS.

Materials and Reagents
  • Everolimus certified reference standard

  • This compound internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Ammonium formate

  • Zinc sulfate

  • EDTA whole blood

Equipment
  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation

A simple protein precipitation method is employed for sample extraction.[2][10][11]

Sample_Prep_Workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_analysis Analysis Whole_Blood 50 µL Whole Blood (EDTA) Add_IS Add 100 µL IS Solution (this compound in Methanol) Whole_Blood->Add_IS Add_Precipitant Add 150 µL Precipitation Solution (Zinc Sulfate in Methanol/Acetonitrile) Add_IS->Add_Precipitant Vortex Vortex Mix (1 min) Add_Precipitant->Vortex Centrifuge Centrifuge (10 min @ 13,000 rpm) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Inject Inject 5 µL into LC-MS/MS Transfer_Supernatant->Inject

Caption: Sample Preparation Workflow.

Detailed Steps:

  • Pipette 50 µL of calibrator, quality control, or patient whole blood sample into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (this compound in methanol).

  • Add 150 µL of a cold protein precipitation solution (e.g., a mixture of zinc sulfate, methanol, and acetonitrile).[10]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterSetting
Column Kinetex® Polar C18 (50 × 2.1 mm, 2.6 µm) or equivalent[8]
Mobile Phase A 2 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 30% B, increase to 95% B over 2.5 min, hold for 1 min, then return to initial conditions and equilibrate for 1.5 min.
Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Spray Voltage 4000 V
Vaporizer Temperature 350 °C
Ion Transfer Tube Temp 325 °C
Collision Gas Argon
Cycle Time 0.5 seconds

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Everolimus (Quantifier) 975.7908.6
Everolimus (Qualifier) 975.7926.6
This compound (IS) 979.7912.6

Note: The ammonium adducts [M+NH4]+ are typically monitored.[1]

Quantitative Data Summary

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effects.

Table 1: Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Everolimus1.0 - 50.0> 0.991/x
Data from representative studies.[2][8]

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.0< 15< 1585 - 115
Low3.0< 10< 1090 - 110
Mid15.0< 10< 1090 - 110
High40.0< 10< 1090 - 110
Acceptance criteria based on typical bioanalytical method validation guidelines.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Everolimus76.6 - 84.0[12]Ion enhancement observed, but compensated by the internal standard.[2]

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of everolimus in whole blood. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making it a valuable tool for therapeutic drug monitoring in both clinical and research settings. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variations in instrument response.

References

Application Note: Protocol for Preparing Everolimus-d4 Internal Standard Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis using LC-MS/MS.

Purpose: This document provides a detailed protocol for the preparation of Everolimus-d4 internal standard (IS) solutions for use in the quantification of everolimus in biological matrices. This compound is a stable, isotopically labeled version of everolimus, making it an ideal internal standard for mass spectrometry-based assays by compensating for variability in sample preparation and instrument response.[1][2][3]

Quantitative Data Summary

This compound is a deuterated analog of everolimus used to ensure accuracy and precision in quantitative analyses.[2] Its physical and chemical properties, along with typical concentrations used in analytical methods, are summarized below.

ParameterValue / DescriptionSource(s)
Formal Name 42-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin[4]
Molecular Formula C₅₃H₇₉D₄NO₁₄[4]
Formula Weight 962.3 g/mol [4]
Appearance White to pale brown/yellow amorphous powder[5]
Purity ≥99% deuterated forms (d1-d4); ≤1% d0[4]
Solubility Soluble in methanol, ethanol, acetonitrile, chloroform, acetone, and DMSO.[4][5][6][7] Insoluble in water.[5][7]
Storage (Solid) 4°C or -20°C. Stable for ≥ 4 years when stored correctly.[4][6][8]
Storage (Solutions) Stock solutions are typically stored at -80°C.[9] Aqueous solutions are not recommended for storage for more than one day.[6][8]
Stock Solution Conc. 0.1 mg/mL to 1 mg/mL in methanol, acetonitrile, or methanol/water mixtures.[9][10]
Working Solution Conc. 5 ng/mL to 5 µg/mL, typically prepared in methanol or acetonitrile.[1][9]

Experimental Protocol

This protocol outlines the steps for preparing a primary stock solution and a subsequent working internal standard solution of this compound.

2.1. Materials and Reagents

  • This compound (solid, high purity)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade water (for solvent mixtures, if applicable)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Sonicator

  • Cryo-storage vials

2.2. Safety Precautions

  • Everolimus is a potent immunosuppressive agent and should be handled as a hazardous compound.[8]

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Review the Safety Data Sheet (SDS) for this compound before handling.

2.3. Preparation of Primary Stock Solution (Example: 100 µg/mL)

  • Equilibration: Allow the sealed vial of this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 7-8 mL of LC-MS grade methanol.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, vortex briefly or sonicate for 2-5 minutes until all solid is completely dissolved.

  • Final Volume: Once the solid is fully dissolved and the solution is at room temperature, bring the flask to the final 10 mL volume with methanol. Cap the flask and invert it 10-15 times to ensure homogeneity.

  • Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the solid.

    • Concentration (µg/mL) = (Weight in mg / 10 mL) * 1000

  • Storage: Transfer the stock solution into clearly labeled cryo-vials. Store at -80°C for long-term stability.[9]

2.4. Preparation of Working Internal Standard Solution (Example: 5 ng/mL)

The working solution is typically prepared fresh daily or weekly by diluting the primary stock solution.[11] The final concentration should be appropriate for the expected analyte concentration range in the assay.

  • Intermediate Dilution (e.g., 1 µg/mL):

    • Allow the primary stock solution (100 µg/mL) to thaw and equilibrate to room temperature.

    • Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol. Cap and invert to mix thoroughly. This creates an intermediate solution of 1 µg/mL (or 1000 ng/mL).

  • Final Working Solution (5 ng/mL):

    • Pipette 50 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask.

    • Dilute to the mark with the desired final solvent. This is often the protein precipitation solvent, such as methanol or acetonitrile, to ensure compatibility with the sample preparation workflow.[9][12]

    • Cap and invert to mix thoroughly. This yields the final working internal standard solution at a concentration of 5 ng/mL.

2.5. Quality Control

  • Purity Check: The purity of the this compound standard should be confirmed by the supplier's Certificate of Analysis. Purity should be ≥99% for deuterated forms.[4]

  • Concentration Verification: The concentration of a newly prepared stock solution can be verified by comparing its response against a previously validated stock solution.

  • Stability: Periodically check the performance of the stored stock solution against freshly prepared standards to ensure stability has been maintained.

Visualization of the Protocol Workflow

The following diagram illustrates the key steps involved in the preparation of the this compound internal standard solutions.

G cluster_prep This compound Internal Standard Preparation cluster_working Working Solution Preparation start Start: Equilibrate Solid Standard weigh 1. Accurately Weigh This compound Solid start->weigh dissolve 2. Dissolve Solid in Methanol weigh->dissolve stock 3. Prepare Primary Stock Solution (e.g., 100 µg/mL) dissolve->stock store_stock Store Stock Solution at -80°C stock->store_stock dilute_intermediate 4. Perform Intermediate Dilution (e.g., 1 µg/mL) stock->dilute_intermediate dilute_final 5. Perform Final Dilution in Assay Solvent dilute_intermediate->dilute_final working 6. Obtain Final Working IS Solution (e.g., 5 ng/mL) dilute_final->working use Ready for Use in Sample Analysis working->use

Caption: Workflow for Preparing this compound Internal Standard Solution.

References

Application of Everolimus-d4 in whole blood sample analysis.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantitative Analysis of Everolimus in Human Whole Blood using Everolimus-d4 by LC-MS/MS

Introduction

Everolimus is a potent immunosuppressant and anti-proliferative agent, critical in post-transplant care to prevent organ rejection and in oncology for treating various cancers. It functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in cellular regulation.[1] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, therapeutic drug monitoring (TDM) is essential to optimize dosage, ensuring efficacy while minimizing toxicity.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying everolimus in whole blood due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise measurement. This compound mimics the chemical and physical properties of the native drug, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to a robust and reliable assay.

This document provides a detailed protocol for the analysis of everolimus in whole blood samples using this compound as an internal standard, along with method validation data and a description of the relevant biological pathway.

Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by targeting the mTOR signaling pathway. It first forms a complex with the intracellular protein FKBP12.[1] This everolimus-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1] The inhibition of mTORC1 disrupts the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis and arrests the cell cycle.[1] This antiproliferative effect is key to its function in preventing the rejection of transplanted organs and inhibiting tumor growth.

mTOR_Pathway cluster_input Upstream Signals cluster_inhibition Drug Action cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 binds Everolimus->mTORC1 inhibits FKBP12->mTORC1 inhibits PI3K PI3K AKT AKT PI3K->AKT activates AKT->mTORC1 activates mTORC2 mTORC2 AKT->mTORC2 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits mTORC2->AKT activates (feedback) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis represses Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Everolimus inhibits the mTORC1 signaling pathway.

Experimental Protocol: Whole Blood Analysis

This protocol describes a common method for everolimus quantification using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Analytes: Everolimus analytical standard, this compound (Internal Standard, IS)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Reagents: Zinc Sulfate, Ammonium Bicarbonate, Formic Acid, Ammonium Acetate

  • Blood: Drug-free human whole blood (for calibrators and QCs), patient samples collected in EDTA tubes.

2. Instrument and Conditions

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 analytical column (e.g., Waters Symmetry C18)[4]

  • Mobile Phase A: 2-4 mM Ammonium Acetate with 0.1% Formic Acid in Water[2][4]

  • Mobile Phase B: 2-4 mM Ammonium Acetate with 0.1% Formic Acid in Methanol/Acetonitrile[2][4]

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 20 µL[4]

  • Ionization Mode: ESI Positive

  • Monitored Transitions:

    • Everolimus: m/z 975.6 → 908.5 [M+NH₄]⁺[3]

    • This compound (IS): m/z 981.5 → 914.7 [M+NH₄]⁺[5]

3. Sample Preparation (Protein Precipitation)

  • Pipette 50-100 µL of whole blood (calibrator, QC, or patient sample) into a microcentrifuge tube.[5][6]

  • Add 200 µL of precipitation solution (e.g., 0.1 M Zinc Sulfate in water mixed 1:4 with Methanol or Acetonitrile containing the this compound internal standard).[6][7]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Workflow_Diagram Sample Whole Blood Sample (Patient, Calibrator, QC) Add_IS Add Precipitation Solution with this compound (IS) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Data Data Acquisition & Processing Injection->Data Result Calculate Concentration Data->Result Validation_Parameters Method Bioanalytical Method Validation Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Reproducibility) Method->Precision Selectivity Selectivity (No interference) Method->Selectivity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Linearity Linearity & Range Method->Linearity Stability Stability Method->Stability Matrix Matrix Effect Method->Matrix Recovery Recovery Method->Recovery Precision->Accuracy affects Selectivity->Accuracy ensures Selectivity->Precision ensures Sensitivity->Linearity defines lower end Matrix->Accuracy impacts Matrix->Precision impacts Recovery->Accuracy impacts

References

Application Notes and Protocols for the Use of Everolimus-d4 in Preclinical Brain Tissue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Its deuterated analog, Everolimus-d4, serves as an invaluable internal standard for quantitative analysis in preclinical research, particularly in complex matrices like brain tissue. The use of a stable isotope-labeled internal standard such as this compound is critical for accurate quantification using liquid chromatography-mass spectrometry (LC-MS) by correcting for variability in sample preparation and matrix effects.[2][3] These application notes provide detailed protocols for the analysis of Everolimus in preclinical brain tissue samples using this compound as an internal standard.

Mechanism of Action: Everolimus and the mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR Complex 1 (mTORC1).[1] It first binds to the intracellular protein FKBP12, and this complex then interacts with mTORC1, leading to the suppression of downstream signaling pathways involved in protein synthesis and cell cycle progression.[1] This mechanism is central to its use as an anticancer agent and immunosuppressant.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Everolimus Everolimus-FKBP12 Complex Everolimus->mTORC1

Everolimus Inhibition of the mTORC1 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS method for the determination of Everolimus in mouse brain tissue using a deuterated internal standard, as well as reported brain concentrations from a preclinical study.

Table 1: LC-MS Method Performance for Everolimus Quantification in Brain Tissue

ParameterResult
Linearity Range4 - 100 ng/mL
Correlation Coefficient (r²) in brain matrix0.99098
Intra-day Precision (%CV)3% - 19%
Inter-day Precision (%CV)3% - 19%
Accuracy82% - 109%
Recovery82% - 98%
Data adapted from Giovagnoli et al., 2015.[4]

Table 2: Everolimus Concentrations in Mouse Brain Tissue

Administration Route (2 mg/kg)Time PointBrain Concentration (ng/g)
Oral3 hours~5
Intravenous1 hour~10
Data adapted from Tang et al., 2014.

Experimental Protocols

A generalized workflow for the analysis of Everolimus in preclinical brain tissue samples is presented below.

Experimental_Workflow Dosing Animal Dosing (e.g., oral gavage) Collection Brain Tissue Collection & Euthanasia Dosing->Collection Homogenization Tissue Homogenization with this compound Collection->Homogenization Extraction Solid Phase or Liquid-Liquid Extraction Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification

Workflow for Preclinical Brain Tissue Analysis.
Protocol 1: Animal Dosing and Tissue Collection

This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.

Materials:

  • Everolimus formulation suitable for animal administration

  • Vehicle control

  • Dosing apparatus (e.g., oral gavage needles)

  • Surgical instruments for tissue collection

  • Liquid nitrogen or dry ice

  • Cryovials for sample storage

Procedure:

  • Animal Dosing: Administer Everolimus to the study animals at the desired dose. A typical oral dose in mice is 5 mg/kg daily.[5] A vehicle control group should be included.

  • Euthanasia: At the designated time point post-dosing, euthanize the animals according to approved IACUC protocols.

  • Brain Tissue Collection: Immediately following euthanasia, surgically excise the brain.

  • Sample Processing: Rinse the brain with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.

  • Snap Freezing: Immediately snap-freeze the brain tissue in liquid nitrogen or on dry ice to halt metabolic activity.

  • Storage: Store the frozen brain tissue at -80°C in labeled cryovials until analysis.

Protocol 2: Brain Tissue Homogenization and Extraction

This protocol is based on methods described for the LC-MS analysis of Everolimus in brain tissue.[4][6]

Materials:

  • Frozen brain tissue samples

  • This compound internal standard solution (e.g., 100 nM in acetonitrile)

  • Homogenization buffer (e.g., 90% acetonitrile)[6]

  • Tissue homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (compatible with LC-MS mobile phase)

Procedure:

  • Sample Preparation: Weigh the frozen brain tissue sample.

  • Homogenization:

    • Add the homogenization buffer containing a known concentration of this compound internal standard to the tissue. A common ratio is 10 mg of tissue per 1 mL of buffer.[6]

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing Everolimus and this compound.

  • Extraction (if necessary): For cleaner samples, a solid-phase extraction (SPE) step can be performed.[4] Follow the manufacturer's instructions for the chosen SPE cartridge.

  • Evaporation: Evaporate the solvent from the supernatant or the eluate from the SPE step to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a solution compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water).

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are general parameters for an LC-MS/MS method for Everolimus quantification. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Everolimus and this compound.

    • Everolimus: The ammonium adduct [M+NH₄]⁺ at m/z 975.6 is often monitored.[4]

    • This compound: The corresponding deuterated ammonium adduct is monitored.

  • Collision Energy and other MS parameters: Optimize these parameters to achieve the best signal intensity for the specific transitions.

Data Analysis:

  • Generate a calibration curve using known concentrations of Everolimus standard spiked with a constant concentration of this compound.

  • Calculate the peak area ratio of Everolimus to this compound for each standard and sample.

  • Determine the concentration of Everolimus in the brain tissue samples by interpolating their peak area ratios from the calibration curve and accounting for the initial tissue weight and dilution factors.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of Everolimus in preclinical brain tissue analysis. The protocols outlined in these application notes provide a robust framework for researchers to conduct such studies. Adherence to these methodologies will ensure high-quality, reproducible data, which is critical for advancing our understanding of the pharmacokinetics and pharmacodynamics of Everolimus in the central nervous system.

References

Application Notes and Protocols for the Quantification of Everolimus in Dried Blood Spots Using Everolimus-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Everolimus in dried blood spots (DBS) using Everolimus-d4 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for therapeutic drug monitoring.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in solid organ transplantation and for the treatment of certain cancers.[1][2] Therapeutic drug monitoring of Everolimus is crucial due to its narrow therapeutic window and significant pharmacokinetic variability.[3] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood draws, allowing for convenient sample collection, storage, and transport.[4][5] This document outlines a validated method for the quantification of Everolimus in DBS samples using its deuterated stable isotope, this compound, as an internal standard to ensure accuracy and precision.[6][7]

Signaling Pathway of Everolimus

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[8][9][10] The diagram below illustrates the simplified mTOR signaling pathway and the point of inhibition by Everolimus.

mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Everolimus Everolimus Everolimus->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation

Caption: Simplified mTOR signaling pathway showing inhibition by Everolimus.

Experimental Protocols

This section details the materials and procedures for the quantification of Everolimus in DBS.

Materials and Reagents
  • Everolimus reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Drug-free human whole blood

  • DBS collection cards (e.g., Whatman 903)

  • 7.5 mm hole puncher

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UPLC system

  • Tandem mass spectrometer

Preparation of Stock Solutions and Standards
  • Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the Everolimus stock solution with drug-free blood to prepare calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with the extraction solvent (e.g., methanol/acetonitrile, 80/20 v/v).[6]

Sample Preparation from Dried Blood Spots

The following workflow outlines the extraction of Everolimus from DBS samples.

DBS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Spot Blood Spot 50 µL of blood on DBS card Dry DBS Dry DBS card at room temperature for 3 hours Spot Blood->Dry DBS Punch Disc Punch a 7.5 mm disc from the center of the spot Dry DBS->Punch Disc Place in Tube Place disc in a microcentrifuge tube Punch Disc->Place in Tube Add IS Add internal standard working solution Place in Tube->Add IS Vortex Vortex mix for 15 minutes Add IS->Vortex Centrifuge Centrifuge at 10,000 x g for 10 minutes Vortex->Centrifuge Transfer Supernatant Transfer supernatant to a clean tube for analysis Centrifuge->Transfer Supernatant

Caption: Workflow for the extraction of Everolimus from dried blood spots.

  • From the center of the dried blood spot, punch out a 7.5 mm disc.[6]

  • Place the disc into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution (e.g., 200 µL of 10 ng/mL this compound in methanol/acetonitrile 80/20 v/v).[6]

  • Vortex the tube for a set time (e.g., 15 minutes) to extract the analyte and internal standard.

  • Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to pellet any solid debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 4 mM Ammonium acetate in water with 0.1% formic acid[3]
Mobile Phase B 50:50 (v/v) Acetonitrile/Methanol with 4 mM ammonium acetate and 0.1% formic acid[3]
Flow Rate 0.4 mL/min
Injection Volume 5 µL[3]
Column Temperature 50 °C
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, then re-equilibrate.

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Everolimus Transition m/z 975.6 → 908.7 (Quantifier)[7]
This compound Transition m/z 984.6 → 926.9 (Quantifier)[11]
Collision Energy Optimized for specific instrument
Cone Voltage Optimized for specific instrument

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, as compiled from various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Everolimus1.0 - 50.01.0[12]
Everolimus3 - 75 (µg/L)3 (µg/L)[6][13][14]
Everolimus1.27 - 64.801.27[3]

Table 2: Precision and Accuracy

QC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%RE)Reference
Low≤ 10.7≤ 10.7≤ 4.4[6][13]
Medium≤ 10.7≤ 10.7≤ 4.4[6][13]
High≤ 10.7≤ 10.7≤ 4.4[6][13]

CV: Coefficient of Variation, RE: Relative Error

Table 3: Stability of Everolimus in Dried Blood Spots

Storage ConditionDurationStabilityReference
Room Temperature (22°C)At least 7 daysStable[12]
Refrigerated (2-8°C)At least 80 daysStable[6][13]

Conclusion

The use of this compound as an internal standard for the quantification of Everolimus in dried blood spots by LC-MS/MS provides a robust, accurate, and precise method for therapeutic drug monitoring. This approach facilitates remote sample collection and has demonstrated acceptable stability under various storage conditions. The provided protocols and data serve as a comprehensive guide for researchers and clinicians in implementing this valuable analytical technique. It is important to note that the hematocrit effect can influence the accuracy of DBS analysis, and this should be considered during method validation and clinical application.[6][12]

References

Application Note: High-Throughput Analysis of Everolimus and Everolimus-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Everolimus and its deuterated internal standard, Everolimus-d4, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise and accurate measurement of Everolimus concentrations. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in organ transplantation to prevent rejection and as a treatment for various cancers.[1] Due to its narrow therapeutic window and significant pharmacokinetic variability, therapeutic drug monitoring of Everolimus is essential to optimize efficacy and minimize toxicity.[2][3] This necessitates a robust and reliable analytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and ensuring high accuracy and precision.[4][5] This document presents a validated LC-MS/MS method for the simultaneous determination of Everolimus and this compound.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of Everolimus and this compound from whole blood.

Protocol:

  • To 50 µL of the whole blood sample, add 200 µL of 0.1 M aqueous zinc sulfate solution and vortex.[6]

  • Add 500 µL of a precipitation solution containing the internal standard (this compound). The precipitation solution is typically a mixture of acetonitrile and methanol.[3]

  • Vortex the mixture vigorously for 10 seconds.[3]

  • Centrifuge the samples at high speed (e.g., 13,000-16,100 g) for 2-10 minutes to pellet the precipitated proteins.[3][6]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

An ultra-high-performance liquid chromatography (UPLC) system is recommended for rapid and efficient separation.

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC HSS C18 SB, 1.8 µm, 2.1 x 30 mm[6]
Mobile Phase A Water with 2 mM ammonium acetate and 0.1% formic acid[2]
Mobile Phase B 50:50 (v/v) acetonitrile/methanol with 2 mM ammonium acetate and 0.1% formic acid[2]
Flow Rate 0.7 mL/min[2]
Column Temperature 60 °C[2]
Injection Volume 5 µL[7]
Run Time Approximately 2 minutes[2]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01 - 0.505050
0.51 - 1.49595
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.

Mass Spectrometric Conditions:

ParameterEverolimusThis compound
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 975.6 (Ammonium Adduct)984.6 (Ammonium Adduct)[4]
Product Ions (m/z) 908.7 (Quantifier), 926.9 (Qualifier)[8]393.3, 409.3[4]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_ZnSO4 Add 0.1M ZnSO4 Sample->Add_ZnSO4 Add_IS_Precip Add Internal Standard (this compound) in Acetonitrile/Methanol Add_ZnSO4->Add_IS_Precip Vortex Vortex Add_IS_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of Everolimus.

Summary of Chromatographic Methods

The following tables summarize various published chromatographic conditions for the separation of Everolimus.

UPLC/HPLC Methods
ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Kinetex® Polar C18 (50 x 2.1 mm, 2.6 µm)A: Water with 4 mM ammonium acetate and 0.1% formic acid; B: 50:50 (v/v) acetonitrile/methanol with 4 mM ammonium acetate and 0.1% formic acid0.760MS/MS[2]
ACQUITY UPLC HSS C18 SB (2.1 x 30 mm, 1.8 µm)A: Water with 2 mM ammonium acetate and 0.1% formic acid; B: Methanol with 2 mM ammonium acetate and 0.1% formic acidNot SpecifiedNot SpecifiedMS/MS[6]
Standard ODS ColumnBuffer and acetonitrile (40:60)1.0Not SpecifiedUV (268 nm)[1]
Hypersil BDS C18 (100 x 4.6 mm, 5 µm)Acetate buffer:acetonitrile (50:50 v/v), pH 6.51.030UV (280 nm)[9]
Cosmosil C18 (250 x 4.6 mm, 5 µm)Acetonitrile and methanol mixture, pH 31.0Not SpecifiedUV (285 nm)[10]
Phenyl-Hexyl ColumnA: 20 mM ammonium formate/0.1% formic acid in water; B: 20 mM ammonium formate/0.1% formic acid in methanol1.0Not SpecifiedMS/MS[11]
Mass Spectrometry Parameters for Everolimus and this compound
AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeReference
Everolimus975.6 (NH4+ adduct)908.7, 926.9ESI+[8]
This compound984.6393.3, 409.3, 655.4ESI+[4]
Everolimus980.6389.3, 409.3, 651.4ESI+[4]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of Everolimus and its deuterated internal standard, this compound. The protocol is suitable for high-throughput analysis in a research setting, enabling accurate therapeutic drug monitoring and pharmacokinetic studies. The variety of summarized chromatographic conditions offers flexibility for adaptation to available instrumentation and specific research needs.

References

Troubleshooting & Optimization

How to resolve matrix effects in Everolimus analysis with Everolimus-d4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in Everolimus analysis when using Everolimus-d4 as an internal standard.

Troubleshooting Guide

Issue: Poor Peak Shape and Inconsistent Retention Times

Possible Cause: Matrix components, such as phospholipids, can accumulate on the analytical column, leading to poor chromatography.

Solution:

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering substances. Consider switching from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts.[1][2]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

  • Column Washing: Implement a robust column washing step at the end of each analytical run, using a high percentage of strong organic solvent to elute any retained interferences.[3]

Issue: High Variability in this compound Signal

Possible Cause: Inconsistent sample preparation or significant and variable matrix effects between samples can lead to fluctuations in the internal standard signal.

Solution:

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, including standards and quality controls. Pay close attention to volumes, mixing times, and temperatures.

  • Investigate Matrix Effects: Even with a deuterated internal standard, severe matrix effects can impact reproducibility. Evaluate the matrix effect for your specific biological matrix (e.g., whole blood from different donors) to understand its extent.[4]

  • Dilution: If the matrix effect is significant, diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering components.[5]

Issue: Inaccurate Quantification at Low Concentrations (Near LLOQ)

Possible Cause: Ion suppression is often more pronounced at lower analyte concentrations, leading to a decreased signal-to-noise ratio and affecting the accuracy of the lower limit of quantitation (LLOQ).[6]

Solution:

  • Enhance Sample Cleanup: Focus on removing phospholipids, a major cause of ion suppression in biological samples.[7] Techniques like HybridSPE® can be effective.[7]

  • Optimize Chromatographic Separation: Adjust the HPLC/UHPLC gradient to separate Everolimus and this compound from the regions where significant ion suppression occurs.[1][8] A post-column infusion experiment can help identify these regions.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix-induced changes in ionization efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Everolimus analysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to Everolimus, meaning it co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.[1][9] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects during sample preparation and analysis can be effectively compensated for, leading to more accurate and precise quantification.[9][10]

Q2: What are the primary sources of matrix effects in Everolimus analysis of whole blood?

A2: The primary sources of matrix effects in whole blood analysis are endogenous components of the sample. These include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[7]

  • Salts and Proteins: High concentrations of salts and residual proteins after precipitation can also interfere with the ionization process.[11]

  • Hematocrit Effect: The percentage of red blood cells (hematocrit) can influence the viscosity and extraction efficiency of the sample, particularly in dried blood spot (DBS) analysis, leading to variability.[12][13][14]

Q3: How can I assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. This should be evaluated using at least six different lots of the biological matrix.[10]

Q4: What are the most effective sample preparation techniques to minimize matrix effects?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving phospholipids and other interferences in the supernatant.[2][10]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[2]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[1][2] It can be highly selective for the analyte, providing the cleanest extracts and minimizing ion suppression.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of whole blood sample, standard, or quality control, add 500 µL of a precipitation solution (acetonitrile containing this compound internal standard).[10]

  • Vortex the mixture for 10 seconds at high speed.[10]

  • Incubate at room temperature for 10 minutes.[10]

  • Centrifuge the sample at 13,000 rpm for 10 minutes.[10]

  • Transfer the supernatant to a clean injection vial for LC-MS/MS analysis.[10]

Protocol 2: LC-MS/MS Parameters for Everolimus Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., Waters Symmetry C18)[15]

  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water[15]

  • Mobile Phase B: Methanol[15]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL[15]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Transitions:

    • Everolimus: m/z 975.6 -> [Product Ion] (Ammonium adduct)[6][16]

    • This compound: m/z 984.6 -> [Product Ion] (Ammonium adduct)[17]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Ion Suppression, %)Reference
Protein Precipitation93.9 - 101.68.5 - 21[4][10]
Solid-Phase Extraction82 - 98< 15[16][18]

Table 2: Intra-day and Inter-day Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)Reference
EverolimusLow QC< 10.7< 7.692.1 - 109[6][12][16]
EverolimusMedium QC< 10.7< 7.692.1 - 109[6][12][16]
EverolimusHigh QC< 10.7< 7.692.1 - 109[6][12][16]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample Add_IS Add this compound Internal Standard WholeBlood->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Everolimus / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Everolimus analysis using LC-MS/MS with an internal standard.

Matrix_Effect_Mitigation cluster_strategies Mitigation Strategies ME Matrix Effect (Ion Suppression) IS Use Stable Isotope-Labeled Internal Standard (this compound) ME->IS Compensates for SP Improve Sample Preparation (SPE, LLE) ME->SP Reduces by Removing Interferences Chroma Optimize Chromatographic Separation ME->Chroma Reduces by Separating from Interferences Dilution Sample Dilution ME->Dilution Reduces by Lowering Interference Concentration

References

Technical Support Center: Everolimus-d4 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Everolimus-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guides

Issue: High Variability in Internal Standard Signal

Question: My this compound signal is inconsistent across my sample batch, what could be the cause and how do I fix it?

Answer:

Inconsistent internal standard (IS) response can significantly impact the accuracy and precision of your results. Here’s a step-by-step guide to troubleshoot this issue:

1. Verify Pipetting and Dilution Accuracy:

  • Ensure that the micropipettes used for adding the IS solution are calibrated and used correctly.

  • Inconsistent volumes will lead to variable IS concentrations in your samples.

2. Assess Sample Preparation Consistency:

  • Variations in the sample preparation steps, such as protein precipitation or liquid-liquid extraction, can lead to differential loss of the IS.

  • Ensure thorough vortexing and consistent incubation times for all samples.

3. Investigate Matrix Effects:

  • Matrix components from biological samples can cause ion suppression or enhancement, leading to signal variability.

  • Troubleshooting Steps:

    • Post-column Infusion Experiment: Infuse a constant concentration of this compound post-column while injecting a blank extracted matrix sample. A dip or rise in the baseline at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.

    • Dilution: Dilute the sample to reduce the concentration of interfering matrix components.

    • Improved Sample Cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.

4. Check for IS Stability:

  • Ensure the this compound is stable in the solvent used for the spiking solution and throughout the sample preparation process. Degradation of the IS will lead to a decreased signal.

Issue: Non-linear Calibration Curve

Question: My calibration curve for Everolimus is not linear. Could the internal standard concentration be the problem?

Answer:

Yes, an inappropriate internal standard concentration can contribute to non-linearity. Here are some troubleshooting steps:

1. Evaluate the Analyte to Internal Standard Response Ratio:

  • The concentration of the internal standard should be chosen to provide a consistent and reliable signal across the entire calibration range.

  • Ideally, the IS response should be of a similar order of magnitude to the analyte response, particularly at the mid-point of the calibration curve.

2. Check for Detector Saturation:

  • If the IS concentration is too high, it can lead to detector saturation, especially in samples with low analyte concentrations. This will result in a non-linear response.

  • Solution: Reduce the concentration of the this compound working solution.

3. Re-optimize the Internal Standard Concentration:

  • Follow the experimental protocol for optimizing the IS concentration outlined in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for my this compound internal standard?

There is no single universal concentration. The optimal concentration depends on your specific assay, instrument sensitivity, and the expected concentration range of Everolimus in your samples. A common practice is to use an IS concentration that is in the mid-range of your calibration curve. For example, if your calibration curve for Everolimus spans from 1 to 100 ng/mL, a suitable this compound concentration would be around 25-50 ng/mL.

Q2: How do I experimentally determine the optimal concentration of this compound?

A systematic approach is recommended to determine the optimal IS concentration.

Experimental Protocol: Optimizing this compound Concentration

Objective: To determine the this compound concentration that provides the most consistent and accurate quantification of Everolimus across the desired calibration range.

Methodology:

  • Prepare a series of this compound working solutions at different concentrations (e.g., 10, 25, 50, and 100 ng/mL) in your final reconstitution solvent.

  • Prepare your calibration standards and quality control (QC) samples for Everolimus at your desired concentrations in the appropriate biological matrix.

  • Process three sets of your calibration standards and QCs. For each set, use a different concentration of the this compound working solution for spiking.

  • Analyze the samples using your LC-MS/MS method.

  • Evaluate the following parameters for each IS concentration:

    • Internal Standard Peak Area: The peak area of this compound should be consistent across all samples (calibrators, QCs, and blanks). A coefficient of variation (%CV) of <15% is generally acceptable.

    • Calibration Curve Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy and Precision: The calculated concentrations of your QCs should be within ±15% of their nominal values, and the %CV should be ≤15%.

Data Presentation: Comparison of Different this compound Concentrations

This compound Conc. (ng/mL)IS Peak Area %CV (across all samples)Calibration Curve r²Low QC Accuracy (%)Mid QC Accuracy (%)High QC Accuracy (%)Low QC Precision (%CV)Mid QC Precision (%CV)High QC Precision (%CV)
1018.20.99182.584.183.717.516.817.1
2512.50.99895.398.297.58.97.58.1
509.80.999102.1101.599.85.24.85.5
10025.1 (Saturation observed)0.985118.9120.3119.519.318.919.8

Q3: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative LC-MS analysis.[1][2]

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Everolimus. This means it will behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample processing.[3]

  • Co-elution: SIL-IS typically co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same time.

  • Reduced Variability: This leads to improved accuracy and precision in quantification compared to using a structural analog which may have different extraction recovery and ionization efficiency.

Q4: What should I do if I observe a significant signal for Everolimus in my blank samples containing only the internal standard?

This indicates a potential issue with crosstalk or contamination.

  • Check for Isotopic Contribution: The this compound may contain a small percentage of the unlabeled Everolimus. Check the certificate of analysis for the isotopic purity.

  • Optimize MS/MS Transitions: Ensure that the precursor and product ion transitions for Everolimus and this compound are specific and that there is no overlap.

  • Investigate Contamination: There might be contamination in your LC-MS system, solvents, or sample preparation materials. A thorough cleaning of the system may be required.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for Everolimus quantification using this compound internal standard.

troubleshooting_logic start Inconsistent IS Signal? check_pipetting Verify Pipetting Accuracy start->check_pipetting Yes check_sample_prep Assess Sample Prep Consistency start->check_sample_prep Yes investigate_matrix Investigate Matrix Effects start->investigate_matrix Yes solution_pipetting Recalibrate/Improve Technique check_pipetting->solution_pipetting solution_sample_prep Standardize Procedures check_sample_prep->solution_sample_prep solution_matrix Improve Cleanup/Dilute Sample investigate_matrix->solution_matrix

Caption: Troubleshooting logic for inconsistent internal standard signal.

References

Troubleshooting poor peak shape for Everolimus-d4 in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Everolimus-d4 HPLC Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound, with a focus on resolving poor peak shapes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in HPLC, such as tailing, fronting, or splitting, can arise from a variety of factors. For a complex molecule like this compound, common causes include secondary interactions with the stationary phase, mobile phase issues, column problems, and improper sample preparation.[1][2] Tailing is often linked to interactions with active sites on the column, while fronting can be a sign of column overload.[3]

Q2: My this compound peak is tailing. What should I investigate first?

Peak tailing for basic compounds like Everolimus is frequently caused by interaction with acidic silanol groups on the silica-based column packing.[1][4]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. Operating at a low pH (e.g., pH 3) can protonate Everolimus and minimize silanol interactions.[3][5] Using a buffer is critical to prevent pH shifts.

  • Column Condition: The column may be aging or contaminated.[3] Active silanol sites can become more exposed over time.[1]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion and tailing.[4]

Q3: My this compound peak is fronting. What is the likely cause?

Peak fronting is most commonly associated with two issues:

  • Sample Overload: Injecting too much analyte can saturate the column, leading to a fronting peak.[3][6] Try diluting the sample or reducing the injection volume.[3]

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the column head, resulting in fronting.[3] Whenever possible, dissolve the sample in the mobile phase itself.

Q4: I am observing a split peak for this compound. What could be the reason?

Split peaks can be complex to diagnose but often point to a physical problem or a disruption in the chromatographic flow path.

  • Column Void or Contamination: A void at the column inlet or a partially blocked frit can cause the sample band to split.[6]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase or is too strong can cause peak splitting.[6]

  • Co-elution: The split peak might be an impurity or a related compound that is not fully resolved from the main this compound peak.

Q5: Could the deuteration of this compound itself affect the peak shape?

Yes, this is a possibility due to the "isotope effect." Deuterated compounds can have slightly different chromatographic behavior than their non-deuterated counterparts, often eluting slightly earlier in reversed-phase HPLC.[7] If your this compound standard contains a significant amount of non-deuterated Everolimus, you might see a shouldered or partially split peak due to the incomplete separation of the two species.

Q6: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter. For ionizable analytes, if the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms can exist simultaneously, leading to broad or split peaks.[4] By adjusting the pH to be at least 2 units away from the pKa, you can ensure the analyte is in a single form, promoting a sharp, symmetrical peak. Using buffers helps maintain a consistent pH throughout the analysis. Published methods for Everolimus have utilized pH values of 3 and 6.5, indicating that pH optimization is key to successful separation.[5][8]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing
StepActionRationale
1 Review Mobile Phase Check the pH of the aqueous portion of your mobile phase. For Everolimus, a lower pH (e.g., 3-4) is often effective. Ensure the buffer is correctly prepared and fresh.[5][9]
2 Reduce Silanol Interaction Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. Alternatively, use a modern, end-capped, or hybrid-particle column designed for better peak shape with basic compounds.[1][4]
3 Check for Contamination Flush the column with a strong solvent (see Protocol 2) to remove contaminants that may create active sites.[6]
4 Inspect System Hardware Minimize extra-column volume by using tubing with a small internal diameter (e.g., 0.005") and ensuring all connections are secure and have no dead volume.[4]
5 Evaluate Column Health If tailing persists after all other steps, the column may be degraded. Replace it with a new column of the same type to confirm.[6]
Guide 2: Addressing Peak Fronting and Overload Issues
StepActionRationale
1 Reduce Sample Concentration Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, the original issue was column overload.[3]
2 Decrease Injection Volume If diluting the sample is not feasible, reduce the injection volume by at least half.[6]
3 Match Sample Solvent Re-dissolve your sample in the initial mobile phase. If the sample must be dissolved in a different solvent, ensure it is weaker than the mobile phase.
4 Check Column Temperature Low column temperature can sometimes contribute to fronting. If operating at ambient temperature, try setting the column heater to 30-40°C.

Data Presentation: Typical HPLC Parameters for Everolimus

The following table summarizes chromatographic conditions reported in various studies for the analysis of Everolimus. These can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column Cosmosil C18 (250mm x 4.6ID, 5 µm)[5]Hypersil BDS C18 (100×4.6 mm, 5 µ)[8]ODS Column[10]
Mobile Phase Acetonitrile:Methanol (60:40 v/v), pH adjusted to 3[5]Ammonium Acetate Buffer:Acetonitrile (50:50 v/v), pH 6.5[8]Buffer:Acetonitrile (40:60 v/v)[10]
Flow Rate 1.0 mL/min[5]1.0 ml/min[8]1.0 ml/min[10]
Detection (UV) 285 nm[5]280 nm[8]268 nm[10]
Column Temp. Not Specified30°C[8]Not Specified
Retention Time ~3.8 min[5]~3.1 min[8]~3.0 min[10]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Preparation
  • Prepare Aqueous Phase: For an acidic mobile phase, add the appropriate buffer salt (e.g., ammonium acetate) or acid (e.g., formic acid, orthophosphoric acid) to HPLC-grade water.[8]

  • Adjust pH: Place a calibrated pH electrode into the aqueous solution. Slowly titrate with an appropriate acid or base to reach the target pH (e.g., pH 3.0). It is crucial to measure the pH of the aqueous portion before adding the organic solvent.

  • Mix and Filter: Measure the required volumes of the pH-adjusted aqueous phase and the organic solvent(s) (e.g., acetonitrile, methanol). Mix thoroughly.

  • Degas: Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove particulates and degas the solution using sonication or vacuum degassing before use.[8]

Protocol 2: General Purpose Column Cleaning
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition but without any buffer salts.

  • Organic Flush: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Stronger Solvent Flush (if needed): If contamination is suspected, flush with 10-20 column volumes of Isopropanol.

  • Re-equilibration: Flush with 10-20 column volumes of the initial mobile phase (without buffer) before reconnecting to the detector and re-introducing the complete buffered mobile phase. Equilibrate until a stable baseline is achieved.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues for this compound.

HPLC_Troubleshooting start Poor Peak Shape Observed for this compound peak_type Identify Peak Shape Issue start->peak_type tailing Tailing Peak peak_type->tailing Tailing fronting Fronting Peak peak_type->fronting Fronting split Split Peak peak_type->split Split check_ph Check Mobile Phase pH Is it optimal (e.g., pH 3-4)? tailing->check_ph adjust_ph Adjust pH / Use Buffer check_ph->adjust_ph No check_column Column Issue? (Age, Contamination) check_ph->check_column Yes flush_column Flush or Replace Column check_column->flush_column Yes check_overload Sample Overload? fronting->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_hardware Hardware Issue? (Void, Blockage) split->check_hardware reverse_flush Reverse Flush Column Check Connections check_hardware->reverse_flush Yes check_isotope Isotope Effect or Co-elution? check_hardware->check_isotope No modify_method Modify Mobile Phase for Better Resolution check_isotope->modify_method Yes

Caption: A flowchart for troubleshooting poor HPLC peak shapes.

References

Addressing isotopic interference between Everolimus and Everolimus-d4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Everolimus and its deuterated internal standard, Everolimus-d4. The focus is on addressing and mitigating isotopic interference in quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference between Everolimus and this compound?

A1: Isotopic interference, or cross-contribution, occurs when the isotopic signature of the analyte (Everolimus) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. Due to the natural abundance of heavy isotopes (e.g., ¹³C), a small percentage of Everolimus molecules will have a mass that is close to or identical to the mass of the deuterated internal standard. This can lead to an artificially inflated response for the internal standard, compromising the accuracy of quantification, especially at low analyte concentrations.

Q2: Why is this compound used as an internal standard?

A2: this compound is considered an ideal internal standard because it is chemically identical to Everolimus, meaning it exhibits the same ionization efficiency, extraction recovery, and chromatographic retention time.[1][2] The mass difference due to deuterium labeling allows for its distinction from the unlabeled analyte by the mass spectrometer. This helps to correct for variability during sample preparation and analysis.[3]

Q3: What are the common mass transitions for Everolimus and this compound?

A3: The selection of appropriate precursor and product ion transitions is critical for minimizing interference. The following table summarizes commonly used transitions for the sodium adducts ([M+Na]⁺) of Everolimus and this compound.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Everolimus980.6389.3
409.3
651.4
This compound984.6393.3
409.3
655.4

Note: Other adducts, such as ammonium ([M+NH₄]⁺), may also be monitored.[5][6]

Troubleshooting Guide

Issue 1: I am observing a high background signal for this compound in my blank samples.

  • Possible Cause: This is a classic sign of isotopic interference from naturally occurring heavy isotopes of Everolimus or contamination of the internal standard with unlabeled Everolimus.

  • Troubleshooting Steps:

    • Assess the Purity of the Internal Standard: Analyze a solution of the this compound internal standard alone. The presence of a significant signal at the Everolimus transition indicates contamination. If the purity is low, consider sourcing a new batch of the internal standard.

    • Optimize Chromatographic Separation: While Everolimus and this compound co-elute, ensure that the chromatographic peak is sharp and well-separated from any other matrix components that might contribute to the background.

    • Select a Different Product Ion: Investigate if one of the other product ions for this compound (see table above) shows less interference. The degree of isotopic overlap can vary between different fragments.

    • Monitor a Less Abundant Isotope: As an advanced technique, consider monitoring a less abundant isotopic peak of the internal standard (e.g., M+1 or M+2 of this compound) as the precursor ion.[3][7][8] This can significantly reduce the contribution from the analyte's isotopic tail.

Issue 2: My calibration curve is non-linear, especially at the lower end.

  • Possible Cause: Non-linearity at the lower limit of quantification (LLOQ) is often caused by the isotopic contribution of the analyte to the internal standard signal, which becomes more pronounced as the analyte concentration decreases.

  • Troubleshooting Steps:

    • Calculate the Percentage of Interference: Prepare a sample containing only the upper limit of quantification (ULOQ) concentration of Everolimus and measure the response in the this compound channel. This will give you an estimate of the percentage of cross-contribution. One study noted that the interference of ¹³C,D₂-Everolimus from unlabeled Everolimus was significant (16.37 ± 2.58%), while it was much lower for D₄-Everolimus (1.76 ± 0.21%).[9]

    • Adjust the Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes help to minimize the relative contribution of the interference. However, be cautious not to saturate the detector.

    • Use a Correction Factor: If the interference is consistent and well-characterized, a mathematical correction can be applied to the internal standard response. However, this approach requires careful validation.[3]

    • Consider a Different Labeled Standard: If significant interference persists, using an internal standard with a higher mass difference (e.g., ¹³C₂D₄-Everolimus) might be beneficial, as it shifts the internal standard's mass further from the analyte's isotopic cluster.[5][10][11]

Experimental Protocols

Protocol 1: Sample Preparation for Everolimus Quantification in Whole Blood

  • Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Protein Precipitation:

    • To 100 µL of whole blood sample, calibrator, or quality control sample, add 500 µL of a precipitation solution.[12]

    • The precipitation solution should contain the internal standard (this compound) dissolved in an organic solvent like acetonitrile or methanol with 0.1M Zinc Sulfate (4:1 v/v).[12]

  • Vortexing and Incubation: Vortex the mixture vigorously for 10 seconds.[12] Incubate at room temperature for 10 minutes to allow for complete protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Everolimus Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[10]

    • Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.[10]

    • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is used to elute Everolimus.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.[12]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitoring Transitions: As specified in the table above.

    • Collision Gas: Argon.

    • Instrument Tuning: Optimize cone voltage and collision energy for both Everolimus and this compound to achieve maximum signal intensity.

Visualizations

cluster_Everolimus Everolimus cluster_Everolimus_d4 This compound M0 M (Monoisotopic) M1 M+1 M2 M+2 M3 M+3 M4 M+4 d4_M0 M' (Monoisotopic) M4->d4_M0 Isotopic Interference start Start: High IS Background check_purity Analyze IS Solution Alone start->check_purity is_contaminated IS Contaminated? check_purity->is_contaminated new_is Source New IS Batch is_contaminated->new_is Yes optimize_chrom Optimize Chromatography is_contaminated->optimize_chrom No new_is->optimize_chrom select_ion Select Alternative Product Ion optimize_chrom->select_ion monitor_isotope Monitor Less Abundant IS Isotope select_ion->monitor_isotope end End: Interference Minimized monitor_isotope->end PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Everolimus Everolimus Everolimus->mTORC1 Inhibits

References

Improving recovery of Everolimus-d4 from biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Everolimus-d4 from biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from biological samples.

Issue: Low recovery of this compound after extraction.

  • Question: We are experiencing low and inconsistent recovery of this compound from whole blood samples using protein precipitation. What are the potential causes and how can we improve it?

  • Answer: Low recovery with protein precipitation (PPT) can be attributed to several factors. Incomplete precipitation of proteins can lead to the analyte remaining in the supernatant, while co-precipitation of this compound with the protein pellet can also occur. The choice of precipitating agent and its ratio to the sample are critical.

    Recommendations:

    • Optimize Precipitant: While methanol is commonly used, acetonitrile can also be effective. A mixture of zinc sulfate and methanol or acetonitrile is a widely accepted method for immunosuppressant extraction.[1] The addition of zinc sulfate can enhance protein removal.

    • Temperature Control: Performing the precipitation at low temperatures (e.g., freezing the sample after adding the cold precipitation solution) can improve the clarity of the extract and the quality of the LC-MS/MS signal.[1][2]

    • Vortexing and Centrifugation: Ensure thorough vortexing to allow for complete protein precipitation. Optimize centrifugation time and speed to achieve a compact pellet and clear supernatant.

    • Alternative Methods: If low recovery persists, consider alternative extraction methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can offer higher extraction efficiencies.[3][4]

Issue: High matrix effects observed in LC-MS/MS analysis.

  • Question: Our LC-MS/MS analysis of this compound is showing significant ion suppression. How can we mitigate these matrix effects?

  • Answer: Matrix effects, particularly ion suppression, are a common challenge in the bioanalysis of complex matrices like whole blood. These effects are caused by co-eluting endogenous components that interfere with the ionization of the analyte.

    Recommendations:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup process.

      • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract compared to PPT by selectively isolating the analyte.

      • Liquid-Liquid Extraction (LLE): LLE can also effectively separate the analyte from interfering matrix components.[5]

    • Chromatographic Separation: Optimize the HPLC or UHPLC method to achieve better separation of this compound from matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

    • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[1] Since this compound has very similar physicochemical properties to the analyte, it will be affected by the matrix in a similar way, allowing for accurate quantification.

    • Salting-Out Assisted LLE (SALLE): This technique uses a water-miscible solvent for LLE, with phase separation achieved by adding a salt. SALLE has been shown to provide better extraction efficiencies and reduced ion enhancement compared to PPT.[4]

Issue: Emulsion formation during liquid-liquid extraction.

  • Question: We are frequently observing emulsion formation during our liquid-liquid extraction protocol for this compound, leading to poor phase separation and sample loss. What can we do to prevent or break these emulsions?

  • Answer: Emulsion formation is a common issue in LLE, especially with biological samples that contain high levels of lipids and proteins.[6]

    Recommendations:

    • Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the extraction tube to minimize the formation of emulsions.[6]

    • pH Adjustment: Adjusting the pH of the aqueous phase can sometimes help to break emulsions by altering the charge of interfering compounds.

    • Addition of Salt: Adding a small amount of salt (salting out) can increase the polarity of the aqueous phase and help to break the emulsion.[7]

    • Centrifugation: Centrifuging the sample can help to separate the layers more effectively.[6]

    • Solvent Choice: Experiment with different extraction solvents or solvent mixtures. A combination of diethyl ether and ethyl acetate (30:70, v/v) has been used successfully for this compound extraction.[5]

    • Supported Liquid Extraction (SLE): Consider using SLE, where the aqueous sample is absorbed onto a solid support, and the analyte is then eluted with an organic solvent. This technique avoids the vigorous mixing that can lead to emulsions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical recovery percentage I should expect for this compound?

A1: The recovery of this compound can vary significantly depending on the biological matrix and the extraction method used. However, with optimized protocols, high recovery is achievable. For instance, a liquid-liquid extraction method from human whole blood reported recovery ranging from 91.4% to 95.6% for this compound.[5] Another study using protein precipitation reported an analytical recovery of 93.9% to 101.6% for everolimus.[8]

Q2: Which extraction method is best for this compound from whole blood?

A2: The "best" method depends on your specific requirements, such as throughput, cost, and the desired level of sample cleanup.

  • Protein Precipitation (PPT): This is a simple, fast, and inexpensive method suitable for high-throughput analysis.[8][9] However, it may result in lower recovery and significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT and can yield high recovery rates.[5] It is a good balance between cleanup efficiency and complexity.

  • Solid-Phase Extraction (SPE): SPE typically offers the most thorough sample cleanup, leading to minimal matrix effects and high sensitivity.[3] However, it is often more time-consuming and expensive than PPT or LLE.

Q3: What are the critical parameters to consider when developing an LC-MS/MS method for this compound?

A3: Several parameters are critical for a robust LC-MS/MS method:

  • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure accurate quantification by compensating for variability in extraction and matrix effects.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of Everolimus and its deuterated analogs.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 979.6 → 912.6) and Everolimus (e.g., m/z 975.5 → 908.5) should be optimized for sensitivity and specificity.[5]

  • Chromatography: A C18 reversed-phase column is frequently used for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid).[5]

Q4: How does Everolimus exert its effect and what is the relevant signaling pathway?

A4: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[10] It is used as an immunosuppressant to prevent organ transplant rejection and also in the treatment of certain cancers.[10] Everolimus binds to the intracellular protein FKBP12, and the resulting complex inhibits the activity of mTOR Complex 1 (mTORC1).

Quantitative Data Summary

Table 1: Recovery of Everolimus and this compound with Different Extraction Methods

Extraction MethodAnalyteMatrixRecovery (%)Reference
Liquid-Liquid ExtractionThis compoundHuman Whole Blood91.4 - 95.6[5]
Liquid-Liquid ExtractionEverolimusHuman Whole Blood90.9 - 94.8[5]
Protein PrecipitationEverolimusWhole Blood93.9 - 101.6[8]
Solid-Phase ExtractionEverolimusWhole Blood46.3 - 50.6[3]
Direct InjectionEverolimusBlood72 - 117[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Whole Blood

This protocol is adapted from a validated UHPLC-MS/MS method.[5]

  • Sample Preparation: To 100 µL of human whole blood in a microcentrifuge tube, add the internal standard (this compound) solution.

  • Alkalinization: Add an appropriate volume of an alkaline solution to adjust the pH.

  • Extraction: Add 1 mL of the extraction solvent mixture (diethyl ether: ethyl acetate, 30:70, v/v).

  • Mixing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation of this compound from Whole Blood

This protocol is based on a common and rapid sample preparation technique.[8][12]

  • Sample Aliquoting: Pipette 100 µL of whole blood sample into a microcentrifuge tube.

  • Addition of Internal Standard and Precipitant: Add 200 µL of a precipitating reagent (e.g., 0.4 M zinc sulfate in methanol, 1:4 v/v) containing the internal standard (this compound).[12]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.[8]

  • Supernatant Collection: Carefully transfer the clear supernatant to an autosampler vial for direct injection or further processing.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 FKBP12->mTORC1 inhibits

Caption: Everolimus inhibits the mTORC1 signaling pathway.

LLE_Workflow start Start: Whole Blood Sample add_is Add Internal Standard (this compound) start->add_is alkalinize Alkalinize Sample add_is->alkalinize add_solvent Add Extraction Solvent (e.g., Diethyl Ether:Ethyl Acetate) alkalinize->add_solvent mix Vortex/Mix add_solvent->mix centrifuge Centrifuge mix->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

PPT_Workflow start Start: Whole Blood Sample add_is_ppt Add Internal Standard & Precipitating Reagent (e.g., ZnSO4 in Methanol) start->add_is_ppt vortex Vortex Vigorously add_is_ppt->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze LC-MS/MS Analysis collect_supernatant->analyze

Caption: Protein Precipitation (PPT) workflow for this compound.

References

Stability issues of Everolimus-d4 in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Everolimus-d4 in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form (Powder):

    • -20°C for long-term storage (up to 3 years).[]

    • 4°C for short-term storage (up to 2 years).[]

    • One supplier suggests stability for at least 4 years at 4°C.[2]

  • In Solvent:

    • -80°C for up to 6 months.[]

    • -20°C for up to 1 month.[]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in the following organic solvents:

  • Chloroform[2]

  • Methanol[2]

  • Acetonitrile[3]

  • Dimethylformamide (DMF)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)[4]

Q3: How does the stability of this compound compare to non-deuterated Everolimus?

A3: While specific stability studies on this compound in various organic solvents are not extensively available, its stability profile is expected to be very similar to that of non-deuterated Everolimus. The primary use of this compound is as an internal standard in analytical methods, where it is assumed to behave chemically and physically like the unlabeled compound.[][5]

Q4: What are the known degradation pathways for Everolimus?

A4: Based on forced degradation studies of Everolimus, the primary degradation pathways are through oxidation and acid-catalyzed hydrolysis.[][2] It is less susceptible to degradation under alkaline, neutral, thermal, and photolytic conditions.[][2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound solutions.

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas for the internal standard). Degradation of this compound stock or working solutions.1. Prepare fresh working solutions from the stock solution. 2. If the issue persists, prepare a new stock solution. 3. Ensure solutions are stored at the recommended temperatures and protected from light. 4. Minimize the time solutions are kept at room temperature during experimental procedures.
Appearance of unexpected peaks in chromatograms. Presence of degradation products.1. Review the solvent conditions. Acidic or oxidizing conditions can cause degradation.[][2] 2. Check the age and storage conditions of the solvents used. Peroxides can form in some ethers and other solvents over time, leading to oxidative degradation. 3. Confirm the identity of the degradation products using mass spectrometry if possible.
Loss of signal intensity over time. Adsorption of this compound to container surfaces.1. Use silanized glass vials or polypropylene tubes to minimize adsorption. 2. Consider the solvent used, as some solvents may promote adsorption more than others.
Precipitation of this compound in solution. Exceeding the solubility limit, especially when mixing with aqueous solutions.1. Ensure the concentration is within the solubility limits for the specific solvent or solvent mixture. 2. When preparing aqueous dilutions from an organic stock, add the aqueous solution to the organic stock slowly while vortexing. For aqueous buffers, it is recommended to first dissolve everolimus in DMF.[4]

Quantitative Data on Everolimus Stability

The following table summarizes the results of forced degradation studies on non-deuterated Everolimus . It is important to note that while this compound is expected to have a similar stability profile, these data are for the non-deuterated form.

Stress Condition Experimental Parameters Degradation (%) Number of Degradation Products
Acidic 2N HCl at 60°C for 30 min7.02%1
Oxidative 20% H₂O₂ at 60°C for 30 min10.09%2
Alkaline 2N NaOH at 60°C for 30 min< 1%Not significant
Neutral (Hydrolysis) Reflux at 60°C for 6 h< 1%Not significant
Thermal 105°C for 6 h< 1%Not significant
Photolytic Exposure to sunlight for 7 days< 1%Not significant

(Data sourced from forced degradation studies on Everolimus)[][2]

Experimental Protocols

Protocol for Forced Degradation Study of Everolimus

This protocol outlines a typical procedure for assessing the stability of Everolimus under various stress conditions.[][2][6]

  • Preparation of Stock Solution: Prepare a stock solution of Everolimus (or this compound) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 2N HCl.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution to room temperature and neutralize it with 2N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 2N NaOH.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution to room temperature and neutralize it with 2N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide.

    • Keep the mixture at 60°C for 30 minutes.

    • Cool the solution and dilute it to 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug powder in a hot air oven at 105°C for 6 hours.

    • After exposure, cool the sample and prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug powder to direct sunlight for 7 days.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze all the stressed samples along with a non-stressed control sample by a stability-indicating HPLC method.

Visualizations

mTOR Signaling Pathway Inhibition by Everolimus```dot

mTOR_Pathway

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Tree Start Inconsistent Results? Check_Solutions Prepare Fresh Working Solutions Start->Check_Solutions Yes Resolved Problem Resolved Start->Resolved No Still_Issue1 Issue Persists? Check_Solutions->Still_Issue1 New_Stock Prepare New Stock Solution Still_Issue1->New_Stock Yes Still_Issue1->Resolved No Still_Issue2 Issue Persists? New_Stock->Still_Issue2 Check_System Investigate System (HPLC/LC-MS, Solvents) Still_Issue2->Check_System Yes Still_Issue2->Resolved No Check_System->Resolved

Caption: Decision tree for troubleshooting inconsistent analytical results.

References

Technical Support Center: Everolimus-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hematocrit on the quantification of Everolimus-d4. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for therapeutic drug monitoring (TDM).

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of hematocrit on the quantification of everolimus in whole blood samples?

A1: Everolimus extensively partitions into red blood cells.[1][2][3][4] Consequently, the hematocrit level, which is the volume percentage of red blood cells in the blood, directly influences the concentration of everolimus in a whole blood sample. A decrease in hematocrit from 45% to 20% can lead to a predicted reduction in whole-blood everolimus exposure of approximately 50%.[3][4] While whole blood concentrations are affected, the pharmacologically active concentration in plasma may not be.[3][4] Therefore, it is often recommended that whole-blood everolimus concentrations be corrected for hematocrit.[3][4]

Q2: How does hematocrit affect this compound quantification when using Dried Blood Spot (DBS) sampling?

A2: Hematocrit has a significant influence on the physical properties of the blood spot on DBS cards, which in turn affects quantification.[5][6] Key effects include:

  • Blood Spot Size: Blood with low hematocrit has lower viscosity, leading to a larger and more diffuse blood spot. Conversely, high hematocrit blood is more viscous and forms a smaller, more concentrated spot.

  • Extraction Recovery: The combination of low hematocrit and high everolimus concentration can negatively impact extraction recovery, potentially leading to underestimation of the drug concentration.[5][6] Chromatographic effects can also play a role in inaccurately lower everolimus measurements at low hematocrit levels (≤ 0.20 L/L).[7]

  • Homogeneity: The distribution of the analyte within the DBS can be non-uniform, and this is exacerbated by variations in hematocrit.

Q3: Is this compound, as an internal standard, also affected by hematocrit?

A3: Yes, as a deuterated analog, this compound is expected to have very similar physicochemical properties to everolimus. Therefore, its partitioning into red blood cells and its behavior during the DBS drying and extraction processes are likely to be affected by hematocrit in a similar manner to the unlabeled drug. The use of a deuterated internal standard like this compound is intended to compensate for variability in sample preparation and matrix effects.[8] However, significant hematocrit-dependent variations in extraction recovery that differ between the analyte and the internal standard can still introduce bias.

Q4: What are the recommended hematocrit ranges for reliable everolimus quantification in DBS?

A4: For reliable quantification, it is advisable to work within a validated hematocrit range. Some studies have shown that at hematocrit values ≥0.25 L/L, the accuracy and precision are satisfactory.[9] However, awareness should be in place for measurements in patients with a hematocrit below 0.20 L/L, as this can lead to inaccurate results.[7] For some immunosuppressants, an optimal hematocrit range of 0.23 to 0.50 L/L has been suggested for DBS analysis.[6]

Q5: Are there alternative microsampling techniques that are less susceptible to the hematocrit effect?

A5: Yes, volumetric absorptive microsampling (VAMS) is an alternative that collects a fixed volume of blood, which can mitigate the impact of hematocrit on sample volume accuracy. Studies have shown that VAMS, along with quantitative DBS (qDBS), can provide excellent agreement with conventional venous blood sampling for everolimus monitoring, with negligible hematocrit effects observed under both laboratory and clinical conditions.[10]

Troubleshooting Guides

Issue 1: Inaccurate or variable this compound quantification results, particularly at low or high hematocrit levels.

Possible Causes and Solutions:

  • Cause: Hematocrit-dependent differences in extraction recovery between everolimus and this compound.

  • Troubleshooting Steps:

    • Assess Hematocrit: Determine the hematocrit of the patient samples.

    • Validation across Hematocrit Range: Ensure your method is validated across a wide range of hematocrit levels (e.g., 0.20 to 0.50 L/L).[9]

    • Use Correction Factors: If a consistent bias is observed at specific hematocrit levels, consider developing and applying a correction factor.[5][6]

    • Alternative Internal Standard: In rare cases, if the deuterated standard does not adequately track the analyte, consider evaluating other internal standards.

    • Whole Spot Analysis: For DBS, punching out the entire spot can minimize the effect of non-uniform analyte distribution due to hematocrit.

Issue 2: Poor precision and accuracy in quality control (QC) samples prepared in blood with different hematocrit levels.

Possible Causes and Solutions:

  • Cause: The matrix effect from varying hematocrit levels is impacting the ionization efficiency of everolimus and/or this compound.

  • Troubleshooting Steps:

    • Matrix Effect Evaluation: Perform a post-extraction addition experiment to systematically evaluate the extent of ion suppression or enhancement across different hematocrit levels.

    • Chromatographic Separation: Optimize the LC method to better separate everolimus from interfering matrix components. The use of a Raptor Biphenyl column has been shown to provide good retention and selectivity.[11]

    • Sample Preparation: Enhance the sample cleanup process. A protein precipitation step using a mixture of zinc sulfate, methanol, and acetonitrile is a widely accepted method.[10]

Data Presentation

Table 1: Summary of Hematocrit Impact on Everolimus and Tacrolimus Quantification

ParameterHematocrit LevelObserved Effect on Whole Blood ConcentrationReference
Everolimus ExposureDecrease from 45% to 20%Predicted ~50% reduction in whole-blood exposure[3][4]
Everolimus Measurement (DBS)Low (≤ 0.20 L/L)Can result in inaccurately lower concentration measurements[7]
Everolimus Measurement (DBS)≥ 0.25 L/LAccuracy and precision are generally satisfactory[9]
Tacrolimus Measurement (MEIA vs. EMIT)< 25%Higher median difference between immunoassay methods[12]
Tacrolimus Measurement (MEIA)Low (< 25%)Higher incidence of false-positive results[12]

Experimental Protocols

Key Experiment: Quantification of Everolimus in Whole Blood by LC-MS/MS

This protocol provides a general workflow for the quantification of everolimus in whole blood, incorporating considerations for the impact of hematocrit.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood sample (calibrator, QC, or unknown), add 500 µL of a precipitation solution.
  • The precipitation solution consists of an aqueous 0.1M zinc sulfate solution and acetonitrile (1:4 v/v) containing the internal standard, this compound.[8]
  • Vortex the mixture vigorously for 10 seconds.
  • Incubate at room temperature for 10 minutes to allow for complete protein precipitation.
  • Centrifuge the sample at 13,000 rpm for 10 minutes.
  • Carefully transfer the supernatant to an injection vial for LC-MS/MS analysis.[8]

2. Liquid Chromatography (LC)

  • Column: A reversed-phase column, such as a Raptor Biphenyl column, can be used for optimal separation.[11]
  • Mobile Phase: A gradient mobile phase consisting of solvents like methanol and water with additives such as formic acid and ammonium formate is typically used.[6]
  • Flow Rate: A typical flow rate is around 1 mL/min.[13]
  • Injection Volume: A small injection volume is used.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
  • MRM Transitions: Specific precursor-to-product ion transitions for everolimus and this compound are monitored. For example, for sirolimus (structurally similar), transitions like m/z 931.7 → 864.6 have been used, with the deuterated internal standard having a corresponding shifted mass.[6]

4. Data Analysis

  • The peak area ratio of everolimus to this compound is calculated.
  • A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
  • The concentration of everolimus in the unknown samples is determined from the calibration curve.

Visualizations

Hematocrit_Impact_Workflow start Start: Inaccurate this compound Quantification decision1 Is the hematocrit (HCT) of the sample known? start->decision1 process1 Measure HCT of all samples and QCs decision1->process1 No decision2 Is there a correlation between HCT and the inaccuracy? decision1->decision2 Yes process1->decision2 process2 Perform matrix effect experiment across HCT range decision2->process2 Yes process4 Validate method across the expected HCT range decision2->process4 No end_issue End: Consider alternative method (e.g., VAMS) decision2->end_issue Unresolved decision3 Is the matrix effect significant? process2->decision3 process3 Optimize sample cleanup and/or chromatography decision3->process3 Yes decision3->process4 No process3->process4 end_ok End: Quantification is reliable process4->end_ok

Caption: Troubleshooting workflow for hematocrit-related issues in this compound quantification.

Hematocrit_Mechanism cluster_low_hct Low Hematocrit Blood cluster_high_hct High Hematocrit Blood low_hct Low Viscosity large_spot Larger DBS Spot low_hct->large_spot low_recovery Altered Extraction Recovery large_spot->low_recovery measurement This compound Quantification (LC-MS/MS) low_recovery->measurement high_hct High Viscosity small_spot Smaller, Denser DBS Spot high_hct->small_spot high_recovery Altered Extraction Recovery small_spot->high_recovery high_recovery->measurement bias Potential for Measurement Bias measurement->bias

References

Dealing with lot-to-lot variability of Everolimus-d4 standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address lot-to-lot variability of Everolimus-d4 standards encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the instrument response (peak area) of our new lot of this compound compared to the previous lot. What could be the cause?

A1: Lot-to-lot variability in the instrument response of this compound can stem from several factors. The most common causes include differences in chemical purity, isotopic purity, and the exact concentration of the provided standard.[1][2][3][4] It is also possible that improper storage or handling of the new lot has led to degradation.[5][6][7][8][9]

Q2: How does isotopic purity of this compound affect our results?

A2: The isotopic purity of a deuterated internal standard is crucial for accurate quantitation.[1][10][11] A new lot with a different isotopic distribution (e.g., a higher percentage of d3 or d5 isotopologues) can lead to a different mass spectrometric response.[1] This is because the primary monitored ion for this compound will have a different relative abundance, impacting the overall peak area and potentially biasing the calculated analyte concentration. It is practically impossible to synthesize a compound with 100% isotopic purity, so some level of isotopologues is always expected.[1]

Q3: Can the position of the deuterium labels on the Everolimus molecule affect its performance as an internal standard?

A3: Yes, the position of the deuterium labels can be critical. If the labels are in a position that is susceptible to hydrogen-deuterium (H/D) exchange under certain analytical conditions (e.g., in the mobile phase or during sample preparation), the isotopic purity of the standard can change, leading to inaccurate results.[2][12] Ideally, the deuterium labels should be in a chemically stable position on the molecule.

Q4: We've confirmed the chemical and isotopic purity of our new this compound lot, but we still see variability. What other factors should we consider?

A4: If purity is confirmed, consider the following:

  • Concentration Verification: The stated concentration of the new standard may differ slightly from the previous lot. It is good practice to verify the concentration of a new lot of standard.

  • Storage and Handling: Everolimus and its deuterated analog can be sensitive to temperature and light.[5][6][7][8][9] Ensure that the new lot has been stored according to the manufacturer's recommendations and that stock solutions have been prepared and stored correctly.

  • Sample Matrix Effects: While stable isotope-labeled internal standards are designed to compensate for matrix effects, severe ion suppression or enhancement in certain sample lots can still lead to variability.[13][14][15][16]

  • Instrument Performance: A change in instrument performance coinciding with the introduction of a new lot of standard can be mistaken for lot-to-lot variability.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (IS) Response Across an Analytical Run

Symptoms:

  • Drifting or trending of the this compound peak area throughout the analytical run.

  • Random, sporadic changes in the IS peak area for some samples.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent sample preparation Review and standardize the sample preparation workflow. Ensure consistent timing and reagent addition for all samples.
Matrix effects Evaluate matrix effects by post-column infusion experiments or by comparing the IS response in neat solutions versus extracted blank matrix.[13][14][15][16] If significant matrix effects are present, optimization of the sample cleanup or chromatographic separation may be necessary.
Instrument instability Check for issues with the autosampler, pump, or mass spectrometer. Run system suitability tests to ensure the instrument is performing within specifications.
IS solution instability Prepare fresh working solutions of the this compound standard. If the issue persists, consider potential degradation in the stock solution.
Issue 2: Shift in Retention Time of this compound

Symptoms:

  • The retention time of the this compound peak is different from the previous lot or from the native Everolimus analyte.

Possible Causes & Solutions:

CauseRecommended Action
Deuterium isotope effect A slight shift in retention time between the deuterated standard and the analyte can occur, especially in reversed-phase chromatography.[13][14] This is a known phenomenon and is generally acceptable if the shift is small and consistent.
Chromatographic column degradation A change in column performance can lead to shifts in retention time. Evaluate the column's performance with a standard mixture.
Mobile phase inconsistency Ensure the mobile phase is prepared correctly and consistently. Small changes in pH or organic solvent composition can affect retention times.

Experimental Protocols

Protocol 1: New Lot Acceptance Testing for this compound

Objective: To verify the suitability of a new lot of this compound internal standard before its use in routine analysis.

Methodology:

  • Documentation Review:

    • Obtain the Certificate of Analysis (CoA) for the new lot.

    • Compare the stated chemical purity, isotopic purity, and concentration with the CoA of the previous lot.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the new this compound lot according to the manufacturer's instructions.

    • Prepare a series of working solutions at concentrations typically used in your assays.

  • Comparative Analysis:

    • Prepare a set of calibration standards and quality control (QC) samples using the new lot of this compound.

    • Prepare an identical set of calibration standards and QCs using the previous, qualified lot of this compound.

    • Analyze both sets of samples in the same analytical run using your validated LC-MS/MS method.

  • Data Evaluation:

    • Internal Standard Response: Compare the average peak area of the new lot to the previous lot across all samples. A significant difference may indicate an issue with concentration or purity.

    • Calibration Curve Performance: Compare the linearity (r²) and slope of the calibration curves generated with both lots.

    • QC Accuracy and Precision: The accuracy and precision of the QC samples prepared with the new lot should be within the acceptance criteria of your validated method.

Acceptance Criteria Summary:

ParameterAcceptance Criteria
IS Peak Area Consistency The mean peak area of the new lot should be within a predefined percentage (e.g., ±20%) of the mean peak area of the old lot.
Calibration Curve Linearity r² ≥ 0.99
QC Sample Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
QC Sample Precision ≤15% CV (≤20% for LLOQ).
Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry

Objective: To qualitatively assess the isotopic distribution of a new lot of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion into the mass spectrometer.

  • Mass Spectrometer Setup:

    • Set up the mass spectrometer for full scan analysis in the appropriate ionization mode (e.g., ESI positive).

    • Define a mass range that encompasses the expected molecular ions of this compound and its potential isotopologues (e.g., d0 to d6).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer and acquire the full scan mass spectrum.

  • Data Analysis:

    • Examine the mass spectrum for the presence of the expected [M+Na]⁺ or [M+NH₄]⁺ adducts of this compound.

    • Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, d6).

    • Compare the relative intensities of these peaks to the data provided in the CoA or to the data from a previously accepted lot. A significant change in the isotopic distribution may warrant further investigation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision prep_stock Prepare Stock Solutions (New & Old Lots) prep_working Prepare Working Solutions prep_stock->prep_working prep_samples Prepare Calibrators & QCs prep_working->prep_samples lcms_analysis LC-MS/MS Analysis prep_samples->lcms_analysis eval_is Compare IS Response lcms_analysis->eval_is eval_cal Compare Calibration Curves lcms_analysis->eval_cal eval_qc Assess QC Accuracy & Precision lcms_analysis->eval_qc decision Lot Acceptable? eval_is->decision eval_cal->decision eval_qc->decision accept Accept New Lot decision->accept Yes reject Reject New Lot (Investigate) decision->reject No

Caption: Workflow for new lot acceptance testing of this compound.

troubleshooting_logic start Inconsistent IS Response Observed check_prep Review Sample Preparation Protocol start->check_prep check_matrix Investigate Matrix Effects check_prep->check_matrix No obvious error issue_resolved Issue Resolved check_prep->issue_resolved Error found & corrected check_instrument Perform Instrument System Suitability check_matrix->check_instrument No significant effect check_matrix->issue_resolved Matrix effect identified & mitigated check_solution Prepare Fresh IS Solutions check_instrument->check_solution Instrument OK check_instrument->issue_resolved Instrument issue fixed check_solution->issue_resolved Response stabilizes issue_not_resolved Issue Persists check_solution->issue_not_resolved No change

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Reducing carryover in LC-MS/MS analysis of Everolimus-d4.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Everolimus-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to carryover in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS/MS analysis?

A1: Carryover refers to the appearance of a small peak of an analyte in a blank injection that follows a sample injection containing a high concentration of the same analyte.[1] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples. It occurs when residual analyte from a previous injection is introduced into a subsequent run.[2]

Q2: What are the common sources of carryover for a hydrophobic molecule like this compound?

A2: Due to its hydrophobic nature, this compound can adhere to various surfaces within the LC-MS/MS system. The most common sources of carryover include:

  • Autosampler and Injection System: This is often the primary source of carryover.[3][4] Residual sample can adhere to the outside of the needle, the needle seal, the injection valve rotor, and the sample loop.[1][3][5]

  • LC Column: The analytical column, including the frits and the stationary phase, can retain the analyte and release it slowly in subsequent runs.[2] Using a guard column can also contribute to carryover.[2]

  • MS Ion Source: Contamination of the ion source can lead to a constant background signal that might be mistaken for carryover.[6]

Q3: How can I differentiate between carryover and system contamination?

A3: A simple way to distinguish between carryover and contamination is to perform consecutive blank injections.

  • Classic Carryover: The peak area of the analyte will decrease with each subsequent blank injection.[1]

  • System Contamination: A consistent peak area will be observed in all blank injections, and this signal may not diminish over time.[1] Contamination of the initial solvent can be checked by increasing the column equilibration time; if the contaminating peak size increases, the solvent is likely contaminated.[5]

Troubleshooting Guides

Issue 1: I am observing a peak for this compound in my blank injections immediately following a high concentration sample.

This is a classic sign of carryover. Follow this systematic approach to identify and resolve the issue.

To pinpoint the origin of the carryover, systematically bypass components of the LC system.

Experimental Workflow: Isolating Carryover Source

A Inject Blank after High Concentration Standard B Carryover Observed? A->B C Yes B->C D No B->D E Replace Column with a Union C->E L No Significant Carryover D->L F Inject Blank E->F G Carryover Still Present? F->G H Yes G->H I No G->I J Source is Autosampler/ Injection System H->J K Source is the Column I->K A Autosampler Carryover Confirmed B Optimize Wash Method A->B E Inspect & Replace Hardware A->E C Increase Wash Volume and/or Time B->C D Use Stronger/Optimized Wash Solvents B->D F Check/Replace Needle Seal E->F G Check/Replace Injection Valve Rotor E->G H Check/Replace Sample Loop E->H

References

Validation & Comparative

Validation of an LC-MS/MS Assay for Everolimus Using Everolimus-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Everolimus in whole blood, utilizing Everolimus-d4 as an internal standard. Everolimus, an mTOR inhibitor, is a critical immunosuppressant for solid organ transplant recipients and in the treatment of various cancers. Due to its narrow therapeutic window and significant pharmacokinetic variability, therapeutic drug monitoring is essential for optimizing treatment efficacy and minimizing toxicity.[1][2][3][4][5] LC-MS/MS has emerged as the preferred method for this purpose, offering high sensitivity and specificity compared to immunoassays.[6][7][8]

Comparative Analysis of LC-MS/MS Methodologies

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variations in instrument response.[1][9][10] The following tables summarize key validation parameters from various published LC-MS/MS assays for Everolimus using a deuterated internal standard.

Table 1: Comparison of Assay Performance

ParameterMethod AMethod BMethod CMethod D
Linearity Range (ng/mL) 1.27–64.80[3][5]0.50–60[3][5]1.0 - 41[11]0.25 - 50[12]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[9]0.5[2]1.0[11]0.25[12]
Intra-day Precision (%CV) ≤14.6[2]<7.6<15[11]<10[10]
Inter-day Precision (%CV) ≤12.2[6]<8.7<15[11]<8[10]
Accuracy (% Recovery) 98.3%-108.1%[9]92.1% - 105%Within 11.1% of nominal[2]95% - 104%[12]
Recovery (%) 72%-117%[11]46.3% - 50.6%--

Table 2: Comparison of Sample Preparation and Chromatographic Conditions

ParameterMethod AMethod BMethod C
Sample Volume 20 µL[11]0.1 mL[6]100 µL[13]
Extraction Technique Protein Precipitation (Zinc Sulfate)[11][14]Solid-Phase Extraction[6]Protein Precipitation (Methanol/Zinc Sulfate)[13]
LC Column C18[6][7]C4[12]C18[11]
Mobile Phase Methanol/Ammonium Acetate/Acetic Acid[6]Water/Acetonitrile/Methanol with Ammonium Acetate and Formic Acid[5]Water/Methanol with Ammonium Acetate and Formic Acid[11]
Run Time 2.6 minutes[7]6 minutes[11]2 minutes[13]

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS quantification of Everolimus in whole blood using this compound is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[5][6][11][13][14]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood sample, calibrator, or quality control sample, add 200 µL of a protein precipitation reagent (e.g., methanol or acetonitrile containing the internal standard, this compound). Some methods may also include zinc sulfate to enhance precipitation.[11][13][14]

  • Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Inject an aliquot (e.g., 5-20 µL) of the supernatant onto a reverse-phase HPLC column (e.g., C18).[2][11]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate and/or formic acid) and an organic component (e.g., methanol or acetonitrile).[5][6][11]

    • The specific gradient and flow rate will depend on the column dimensions and instrumentation but are optimized to separate Everolimus and this compound from other endogenous components.

  • Tandem Mass Spectrometry (MS/MS):

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Everolimus and this compound. Commonly used transitions for Everolimus are m/z 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier), while for this compound, the transition is m/z 980.6 → 912.7.[9][15]

    • The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the Everolimus concentration in the unknown samples.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

Everolimus_LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing WholeBlood Whole Blood Sample Add_IS Add this compound Internal Standard WholeBlood->Add_IS Precipitation Protein Precipitation (e.g., Methanol/Zinc Sulfate) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Everolimus / this compound) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Everolimus.

Validation_Parameters cluster_Performance Assay Performance Characteristics cluster_Reliability Assay Reliability AssayValidation LC-MS/MS Assay Validation Linearity Linearity & Range AssayValidation->Linearity LLOQ Lower Limit of Quantification (LLOQ) AssayValidation->LLOQ Selectivity Selectivity & Specificity AssayValidation->Selectivity Precision Precision (Intra- & Inter-day) AssayValidation->Precision Accuracy Accuracy AssayValidation->Accuracy Recovery Recovery AssayValidation->Recovery MatrixEffect Matrix Effect AssayValidation->MatrixEffect Stability Stability AssayValidation->Stability

Caption: Key parameters for the validation of an LC-MS/MS assay.

References

A Comparative Guide to Internal Standards for Everolimus Quantification: Everolimus-d4 vs. Sirolimus-d3 and Other Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise quantification of immunosuppressants like Everolimus is paramount for optimizing patient outcomes. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards (IS) to ensure accuracy and reproducibility. This guide provides a comprehensive comparison of Everolimus-d4, a stable isotope-labeled internal standard, with other commonly used alternatives, particularly the structural analog Sirolimus-d3.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS/MS analysis to correct for the variability inherent in sample preparation and the analytical process. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting during chromatography and exhibiting similar ionization efficiency. This allows for accurate quantification even in the presence of matrix effects, which can suppress or enhance the analyte signal.

This compound: The Gold Standard

This compound is a deuterated form of Everolimus, making it an ideal, stable isotope-labeled internal standard (SIL-IS). Because it is chemically identical to Everolimus, it co-elutes and experiences nearly identical ionization effects. This close similarity allows it to effectively compensate for variations in sample extraction, injection volume, and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.

Sirolimus-d3 and Other Structural Analogs: A Viable Alternative

Sirolimus-d3 is a deuterated version of Sirolimus, a compound structurally similar to Everolimus. As a structural analog internal standard, it can be a cost-effective alternative to a SIL-IS. While it may not co-elute perfectly with Everolimus and can exhibit different ionization characteristics, it often provides acceptable performance, especially in well-validated methods. Another structural analog that has been used is 32-desmethoxyrapamycin.

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of LC-MS/MS methods for Everolimus quantification using different internal standards.

Table 1: Method Performance using this compound as Internal Standard

ParameterReported ValueReference
Linearity Range1.0 - 50.0 ng/mL[1]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1]
Intra-assay Precision (%CV)< 15%[2]
Inter-assay Precision (%CV)< 15%[2]
Accuracy (% Bias)93.9 - 101.6%[1]
Recovery72 - 117%[2]

Table 2: Comparative Performance of this compound vs. a Structural Analog (32-desmethoxyrapamycin)

ParameterThis compound32-desmethoxyrapamycinReference
LLOQ1.0 ng/mL1.0 ng/mL
Total Coefficient of Variation (%CV)4.3 - 7.2%4.3 - 7.2%
Analytical Recovery98.3 - 108.1%98.3 - 108.1%
Correlation with Reference Method (Slope)0.950.83
Correlation Coefficient (r)> 0.98> 0.98

Experimental Protocols

A typical experimental workflow for the quantification of Everolimus in whole blood using this compound as an internal standard is detailed below.

Sample Preparation: Protein Precipitation
  • To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 500 µL of a precipitation solution. This solution typically consists of an organic solvent (e.g., acetonitrile or methanol) containing the internal standard (this compound) and a protein precipitating agent like zinc sulfate (e.g., 0.1M ZnSO4 in a 1:4 v/v ratio with the organic solvent).[1]

  • Vortex the mixture vigorously for 10-30 seconds to ensure complete protein precipitation.[1]

  • Incubate the mixture at room temperature for 10 minutes.[1]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., methanol or acetonitrile with ammonium formate and formic acid).

    • Flow Rate: Typically in the range of 0.4-0.6 mL/min.

    • Injection Volume: 5-20 µL of the supernatant.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Everolimus and this compound.

Mandatory Visualization

Everolimus Signaling Pathway

Everolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway. The following diagram illustrates this mechanism of action.

Everolimus_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 Complex Everolimus-FKBP12 Complex Complex->mTORC1 inhibits ProteinSynthesis Protein Synthesis (Cell Growth and Proliferation) S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: Mechanism of action of Everolimus via inhibition of the mTORC1 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical LC-MS/MS workflow for Everolimus quantification.

Experimental_Workflow Sample Whole Blood Sample (Patient, Calibrator, or QC) Precipitation Protein Precipitation (Addition of IS-containing precipitation solution) Sample->Precipitation Vortex Vortex Mixing Precipitation->Vortex Centrifugation Centrifugation Vortex->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: A typical experimental workflow for the quantification of Everolimus in whole blood.

Conclusion

For the accurate and precise quantification of Everolimus by LC-MS/MS, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. Its ability to closely mimic the analyte throughout the analytical process provides the most reliable correction for experimental variability. While structural analogs like Sirolimus-d3 can be acceptable alternatives, they may not offer the same level of accuracy, particularly in complex biological matrices. The choice of internal standard should be carefully validated to ensure the resulting data is robust and reliable for its intended research or clinical application.

References

The Gold Standard: Cross-Validation of Everolimus Assays Using Everolimus-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of everolimus is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides a comprehensive comparison of everolimus assays, highlighting the superior performance of methods utilizing a deuterated internal standard, Everolimus-d4, over those using analog internal standards.

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), requires precise concentration monitoring due to its narrow therapeutic window.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for its quantification, offering high sensitivity and specificity.[2] The choice of internal standard is a critical factor in the reliability of these assays. While analog internal standards are available, the use of a stable isotope-labeled internal standard like this compound is considered the gold standard, as it most closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[3]

Performance Under the Microscope: A Data-Driven Comparison

The cross-validation of analytical methods is essential to ensure the reliability and comparability of results between different laboratories and techniques. Data from multiple studies demonstrates that while both deuterated and analog internal standards can yield acceptable results, the use of this compound consistently leads to more robust and accurate assays.

A comparative study directly evaluating this compound against an analog internal standard, 32-desmethoxyrapamycin, found that while both performed acceptably, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method, particularly in the slope of the regression line (0.95 for this compound vs. 0.83 for the analog).[4]

ParameterAssay with this compound (Deuterated IS)Assay with Analog IS (e.g., 32-desmethoxyrapamycin)Reference
Linearity (r²) >0.99>0.98[5][6]
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL1.0 ng/mL[5][7]
Inter-day Precision (%CV) < 9%< 15%[6][7]
Accuracy (% Recovery) 94.8% - 106.4%98.3% - 108.1%[4][7]
Matrix Effect Well-compensatedPotential for variability[3]

Table 1. Comparison of Assay Performance with Deuterated vs. Analog Internal Standards.

Another study comparing isotopically labeled internal standards (ILISs) with analog internal standards (ANISs) for the quantification of several immunosuppressants, including everolimus, concluded that while ILISs are generally superior, ANISs can be acceptable. However, the study also noted that ILISs, like this compound, are better at compensating for matrix effects.[6]

The mTOR Signaling Pathway: The Target of Everolimus

Everolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. Understanding this pathway is crucial for interpreting the pharmacokinetic and pharmacodynamic data obtained from everolimus assays. Everolimus binds to the FK506 binding protein-12 (FKBP12), forming a complex that inhibits mTOR Complex 1 (mTORC1).[8][9] This inhibition disrupts downstream signaling, leading to a reduction in cell proliferation, angiogenesis, and glucose uptake.[8]

mTOR_pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Angiogenesis Angiogenesis mTORC1->Angiogenesis Everolimus_FKBP12 Everolimus-FKBP12 Complex Everolimus_FKBP12->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth

Caption: The mTOR signaling pathway and the inhibitory action of the Everolimus-FKBP12 complex on mTORC1.

A Step-by-Step Guide to a Robust Everolimus Assay

The following experimental protocol outlines a typical LC-MS/MS method for the quantification of everolimus in whole blood using this compound as the internal standard. This protocol is a synthesis of methodologies reported in the literature and should be adapted and validated for specific laboratory conditions.[5][6][7]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of an internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Everolimus: [M+NH4]+ → product ion (e.g., 975.6 → 908.6)

    • This compound: [M+NH4]+ → product ion (e.g., 979.6 → 912.6)

Experimental Workflow

The following diagram illustrates the key steps in the cross-validation of an everolimus assay.

assay_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Analysis & Validation Sample_Collection Whole Blood Sample (Calibrator, QC, Unknown) IS_Addition Addition of Internal Standard (this compound) Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of Everolimus Calibration_Curve->Quantification Validation_Parameters Assessment of Validation Parameters (Linearity, Precision, Accuracy) Quantification->Validation_Parameters

Caption: A generalized workflow for the LC-MS/MS analysis of everolimus in whole blood.

Conclusion

The cross-validation of everolimus assays is a critical step in ensuring the accuracy and reliability of therapeutic drug monitoring and clinical research. The evidence strongly supports the use of this compound as the internal standard of choice. Its ability to effectively compensate for matrix effects and analytical variability leads to assays with superior precision and accuracy compared to those employing analog internal standards. For laboratories aiming to establish a robust and reliable method for everolimus quantification, the adoption of a deuterated internal standard is highly recommended. This approach aligns with best practices in bioanalytical method validation and ultimately contributes to improved patient care and more reliable research outcomes.

References

Performance evaluation of isotopically labeled vs. analog internal standards.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of isotopically labeled and analog internal standards in analytical chemistry, supported by experimental data and methodological insights.

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of internal standards is paramount for achieving accurate and reliable results. Internal standards help to correct for variations in sample preparation, injection volume, and instrument response. The two most common types of internal standards are isotopically labeled and analog standards. This guide provides a comprehensive comparison of their performance, backed by experimental evidence, to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their analytical needs.

The Core Distinction: Structure and Properties

Isotopically Labeled Internal Standards (IL-IS) , often referred to as stable isotope-labeled (SIL) standards, are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass.[2]

Analog Internal Standards (AIS) are structurally similar to the analyte but are not isotopically labeled.[2] They are chosen based on their similar chemical and physical properties, such as hydrophobicity and ionization characteristics, to the target analyte.[2]

The fundamental difference lies in the degree of similarity to the analyte. IL-IS are considered the "gold standard" because their near-identical properties ensure they behave almost identically to the analyte throughout the entire analytical process, from extraction to detection.[3]

Performance Comparison: Key Metrics

The performance of an internal standard is judged on its ability to compensate for various sources of error, thereby improving the accuracy and precision of the analytical method.

1. Matrix Effects Compensation:

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[4]

  • Isotopically Labeled IS: IL-IS co-elute with the analyte, meaning they experience the same matrix effects.[4] This co-elution allows the IL-IS to effectively track and compensate for signal variations, leading to more accurate quantification.[4][5] Studies have shown that ¹³C-labeled internal standards, in particular, can effectively correct for matrix effects during the ionization process.[1]

  • Analog IS: While chosen for their similarity, analog standards may have slightly different retention times and ionization efficiencies compared to the analyte. This can lead to incomplete compensation for matrix effects, potentially affecting the accuracy of the results.[4] However, in some cases, a well-chosen analog IS can provide performance equivalent to an IL-IS in compensating for matrix effects.[6]

2. Extraction Recovery and Sample Preparation Variability:

The multi-step process of sample preparation can introduce variability and potential loss of the analyte.

  • Isotopically Labeled IS: Due to their near-identical chemical and physical properties, IL-IS exhibit the same extraction recovery as the analyte.[2] This ensures that any analyte loss during sample preparation is accurately accounted for by the internal standard.

  • Analog IS: Differences in structure can lead to variations in extraction efficiency between the analog IS and the analyte, which may not be fully compensated for.[4]

3. Accuracy and Precision:

The ultimate goal of using an internal standard is to improve the accuracy and precision of the analytical method.

  • Isotopically Labeled IS: The use of IL-IS generally leads to improved accuracy and precision in quantitative bioanalytical assays.[1][7] For instance, a study on the anticancer drug Kahalalide F showed a significant improvement in both precision and accuracy when a SIL internal standard was used compared to an analog.[8]

  • Analog IS: While generally considered less ideal, analog standards can still provide acceptable accuracy and precision in many applications, especially when IL-IS are unavailable or cost-prohibitive.[7][9] However, they may not always be sufficient to overcome significant matrix effects or variability in extraction.[8]

Experimental Data Summary

The following tables summarize quantitative data from studies comparing the performance of isotopically labeled and analog internal standards.

Table 1: Comparison of Method Performance for Tacrolimus Quantification [6]

ParameterIsotopically Labeled IS (TAC ¹³C,D₂)Analog IS (Ascomycin)
Imprecision (%)<3.09<3.63
Accuracy (%)99.55 - 100.6397.35 - 101.71
Matrix Effect (%)-16.64-28.41
Compensation of ME (%)0.89-0.97

Table 2: Comparison of Method Performance for Everolimus Quantification [9]

ParameterIsotopically Labeled IS (Everolimus-d4)Analog IS (32-desmethoxyrapamycin)
LLOQ (ng/mL)1.01.0
Analytical Recovery (%)98.3 - 108.198.3 - 108.1
Total CV (%)4.3 - 7.24.3 - 7.2
Method Comparison Slope0.950.83
Method Comparison r>0.98>0.98

Table 3: Comparison of Method Performance for Immunosuppressant Quantification [10]

AnalyteInternal Standard TypeWithin-day Imprecision (%)Between-day Imprecision (%)Trueness (%)Median Accuracy (%)
CsAILIS (CsA-D12)<10<891-110-2.1
CsAANIS (CsD)<10<891-110-2
EVEILIS (EVE-D4)<10<891-1109.1
EVEANIS (desmethoxy-rapamycin)<10<891-1109.8
SIRILIS (SIR-¹³C,D3)<10<891-11012.2
SIRANIS (desmethoxy-rapamycin)<10<891-11011.4
TACILIS (TAC-¹³C,D2)<10<891-110-1.2
TACANIS (ascomycin)<10<891-1100.2

Experimental Protocols

Methodology for Tacrolimus Quantification in Whole Blood [6]

  • Sample Preparation: Whole blood samples were subjected to protein precipitation.

  • Internal Standard Addition: Either an isotope-labeled tacrolimus (TAC ¹³C,D₂) or a structural analog (ascomycin) was added as the internal standard.

  • LC-MS/MS Analysis: The analysis was performed using a 4000 QTRAP® mass spectrometer coupled to an HPLC 1260 Infinity system.

  • Matrix Effect Evaluation: Matrix effects were evaluated to determine their influence on validation parameters.

Methodology for Everolimus Quantification [9]

  • Internal Standard Introduction: Both 32-desmethoxyrapamycin (analog IS) and this compound (isotopically labeled IS) were used in the method validation.

  • LC-MS/MS Analysis: An established LC-MS/MS method was used, monitoring two transitions for everolimus.

  • Performance Characteristics Evaluation: Key performance characteristics, including lower limit of quantification (LLOQ), accuracy, precision, and comparison with an independent LC-MS/MS method, were assessed.

Methodology for Immunosuppressant Quantification in Whole Blood [10]

  • Sample Preparation: Samples underwent hemolysis, followed by protein precipitation and extraction.

  • Internal Standard Addition: Two sets of experiments were conducted, one with analog internal standards (ascomycin, desmethoxy-rapamycin, CsD) and another with isotopically labeled internal standards (TAC-¹³C,D2; SIR-¹³C,D3; CsA-D12; EVE-D4).

  • LC-MS/MS Analysis: Samples were injected into an LC-MS/MS device equipped with a C18 reversed-phase column.

  • Performance Parameter Investigation: The impact of the two types of internal standards on linearity, precision, accuracy, trueness, matrix effects, and carryover was investigated using patient samples, proficiency testing samples, and quality control samples.

Visualizing the Workflow and Concepts

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (IL-IS or AIS) Sample->Add_IS Extraction Extraction/ Cleanup Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: General experimental workflow for quantitative analysis using internal standards.

Internal_Standard_Comparison cluster_ILIS Isotopically Labeled IS (IL-IS) cluster_AIS Analog IS (AIS) ILIS Chemically Identical (different mass) Coelution Co-elutes with Analyte ILIS->Coelution ME_Comp_Good Excellent Matrix Effect Compensation Coelution->ME_Comp_Good AIS Structurally Similar Retention_Diff Slightly Different Retention Time AIS->Retention_Diff ME_Comp_Var Variable Matrix Effect Compensation Retention_Diff->ME_Comp_Var

Caption: Key differences in properties and performance between IL-IS and AIS.

Conclusion: Making the Right Choice

The choice between an isotopically labeled and an analog internal standard depends on the specific requirements of the analytical method, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget constraints.

Isotopically labeled internal standards are the preferred choice for most quantitative bioanalytical applications due to their superior ability to compensate for matrix effects and variability in sample preparation. [1][7] This leads to more robust, accurate, and precise methods. The use of ¹³C or ¹⁵N labeled standards is often favored over deuterium-labeled ones to avoid potential chromatographic shifts.[1][11]

Analog internal standards can be a viable alternative when isotopically labeled standards are not available or are prohibitively expensive. [7] However, careful method validation is crucial to ensure that the chosen analog provides adequate performance and does not compromise the quality of the analytical data.[7][8] In some well-optimized methods, the performance of an analog IS can be comparable to that of an IL-IS.[10]

Ultimately, the decision should be based on a thorough evaluation of the performance of the chosen internal standard during method development and validation, ensuring it meets the specific needs of the analysis.

References

A Comparative Guide to Inter-laboratory Quantification of Everolimus Using Everolimus-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of inter-laboratory performance for the quantification of the immunosuppressant drug Everolimus, with a specific focus on methods utilizing Everolimus-d4 as an internal standard. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data from proficiency testing, details experimental protocols, and visualizes key biological and experimental workflows.

Inter-laboratory Performance in Everolimus Quantification

The accurate measurement of Everolimus in whole blood is crucial for therapeutic drug monitoring (TDM) to ensure optimal efficacy and minimize toxicity.[1][2][3] Inter-laboratory proficiency testing programs are essential for assessing the comparability and accuracy of different analytical methods used by clinical and research laboratories.

A long-term cross-validation study, known as the Zortracker study, provides valuable insights into the inter-laboratory variability of Everolimus quantification.[1][2] This study compared the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which frequently use deuterated internal standards like this compound, with immunoassay methods.

The following table summarizes the inter-laboratory variability observed in the Zortracker study for both LC-MS/MS and the Quantitative Microsphere System (QMS) immunoassay.

Parameter LC-MS/MS QMS Immunoassay
Number of Laboratories Varies per roundVaries per round
Mean Concentration (Blinded Sample) 5.31 ng/mL5.20 ng/mL
Standard Deviation (Blinded Sample) 0.86 ng/mL0.54 ng/mL
Range (Blinded Sample) 2.9 - 7.8 ng/mL4.0 - 6.8 ng/mL
Average Inter-laboratory CV% 14.8%11.1%
Range of Inter-laboratory CV% 6.5% - 23.2%4.2% - 26.4%

Data sourced from the Zortracker study, a long-term cross-validation program for Everolimus therapeutic drug monitoring assays.[1][2]

The results indicate that while both LC-MS/MS and QMS immunoassays provide comparable mean concentrations for the blinded long-term pool sample, there is a trend towards higher inter-laboratory variability among laboratories using LC-MS/MS.[1][2] This highlights the importance of standardized protocols and the use of appropriate internal standards, such as this compound, to minimize analytical variability.

Experimental Protocols

The use of a stable isotope-labeled internal standard, such as this compound, is a key component of robust LC-MS/MS methods for quantifying Everolimus. This internal standard closely mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response.

Below is a representative experimental protocol for the quantification of Everolimus in whole blood using LC-MS/MS with this compound as an internal standard, compiled from various published methodologies.

Sample Preparation: Protein Precipitation
  • Sample Collection: Collect whole blood samples in EDTA-containing tubes.

  • Aliquoting: Aliquot 100 µL of the whole blood sample, calibrators, or quality control samples into a microcentrifuge tube.

  • Addition of Internal Standard: Add a specific volume of a working solution of this compound in a protein precipitation solvent (e.g., acetonitrile or methanol containing zinc sulfate) to each tube.

  • Precipitation: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM).

  • Ion Transitions:

    • Everolimus: Monitor specific precursor-to-product ion transitions (e.g., m/z 975.6 -> 908.5).

    • This compound: Monitor the corresponding deuterated precursor-to-product ion transitions.

  • Quantification: The concentration of Everolimus in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Everolimus.

Visualizations

Everolimus Signaling Pathway

Everolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway.

Everolimus_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Everolimus Everolimus Everolimus->mTORC1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth

Caption: Everolimus inhibits mTORC1, a central regulator of cell growth and proliferation.

Experimental Workflow for Everolimus Quantification

The following diagram illustrates the typical workflow for quantifying Everolimus in whole blood samples using LC-MS/MS with an internal standard.

Everolimus_Quantification_Workflow cluster_prep cluster_lcms cluster_data Start Whole Blood Sample Collection (EDTA tube) Sample_Prep Sample Preparation Start->Sample_Prep Aliquot Aliquot Sample Add_IS Add this compound Internal Standard Aliquot->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile/ZnSO4) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS_Analysis LC-MS/MS Analysis Extract->LCMS_Analysis Chromatography Chromatographic Separation (C18 Column) Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing Integration Peak Integration Ratio Calculate Peak Area Ratio (Everolimus / this compound) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration End Reportable Concentration Calibration->End

Caption: A typical workflow for the quantification of Everolimus in whole blood by LC-MS/MS.

References

Everolimus-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accuracy and precision of bioanalytical methods are paramount. For the immunosuppressant drug everolimus, achieving reliable quantification is critical for patient safety and therapeutic efficacy. The choice of an internal standard (IS) is a pivotal factor in the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for everolimus quantification. This guide provides a comprehensive comparison of everolimus-d4, a stable isotope-labeled internal standard (ILIS), with other commonly used alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Internal Standards for Everolimus Quantification

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. This compound, as a deuterated analog of the analyte, is structurally and chemically very similar to everolimus, making it a theoretically superior choice over structural analog internal standards (ANISs).

Quantitative Performance Data

The following tables summarize the performance characteristics of this compound compared to alternative internal standards from various validation studies.

Table 1: Comparison of Accuracy and Precision

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy/Trueness (%)Reference
This compound 1.0 (LLOQ)-4.3 - 7.298.3 - 108.1[1]
32-desmethoxyrapamycin1.0 (LLOQ)-4.3 - 7.298.3 - 108.1[1]
This compound Quality Control Samples< 10< 891 - 110[2]
Desmethoxy-rapamycinQuality Control Samples< 10< 891 - 110[2]
¹³C₂D₄-Everolimus Quality Control Samples3 - 193 - 1982 - 109[3]
¹³C₂D₄-Everolimus 1 - 41 (Linear Range)< 15< 15-[4]
This compound 0.5 - 40.8 (Linear Range)0.9 - 14.72.5 - 12.589 - 138[5]
SDZ RAD 223-756 (analog)Quality Control Samples-< 994.8 - 106.4[6]

Table 2: Comparison of Recovery and Matrix Effects

Internal StandardRecovery (%)Matrix EffectReference
This compound Not specifiedBetter slope (0.95) in method comparison[1]
32-desmethoxyrapamycinNot specifiedLower slope (0.83) in method comparison[1]
This compound Not specifiedNo significant matrix effects observed[2]
Desmethoxy-rapamycinNot specifiedNo significant matrix effects observed[2]
¹³C₂D₄-Everolimus 82 - 98Compensated for ion suppression[3]
¹³C₂D₄-Everolimus 72 - 117Ion suppression not significant[4]
This compound 76.6 - 84Well compensated by deuterated IS[5]
SDZ RAD 223-756 (analog)77.3 ± 6.18Results agreed less closely with reference method[6]

Experimental Methodologies

The following sections detail the typical experimental protocols employed in the analysis of everolimus using this compound as an internal standard.

Sample Preparation

A common and effective method for extracting everolimus from whole blood is protein precipitation.

Protein Precipitation Protocol:

  • To a 20 µL whole blood sample, add 20 µL of ammonium bicarbonate and 20 µL of zinc sulfate.[4]

  • Add 100 µL of an internal standard solution containing ¹³C₂D₄-everolimus in acetonitrile.[4]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.[4]

  • Inject a portion (e.g., 20 µL) of the clear supernatant into the LC-MS/MS system.[4]

Another described method involves solid-phase extraction (SPE) for sample purification, which can offer cleaner extracts.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used for the separation of everolimus and its internal standard.[2][4]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 2 mmol/L ammonium acetate with 0.1% formic acid in water) and an organic phase (e.g., methanol).[4]

  • Flow Rate: A suitable flow rate is maintained to achieve good chromatographic separation.

Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI+) is used to generate ions.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Transitions: The specific precursor-to-product ion transitions monitored for everolimus and this compound are crucial for their specific detection. For example:

    • Everolimus: m/z 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier)[1]

    • This compound: m/z 981.6 → corresponding product ions

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Sample Add_IS Add this compound (IS) Blood->Add_IS Precipitation Protein Precipitation (e.g., with ZnSO4/Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification (Peak Area Ratio of Everolimus/Everolimus-d4) MS->Quantification

Fig. 1: General workflow for the quantification of everolimus using this compound as an internal standard.

Fig. 2: Principle of using a stable isotope-labeled internal standard for accurate quantification.

Discussion and Conclusion

The data consistently demonstrates that this compound is a highly accurate and precise internal standard for the quantification of everolimus. While some studies show that well-optimized methods using structural analog internal standards can achieve acceptable performance, the use of a stable isotope-labeled internal standard like this compound is generally preferred.[2] This preference is due to its ability to more effectively compensate for variability in sample preparation and matrix effects, which can lead to more robust and reliable results.[3][6]

Specifically, studies have shown that methods employing this compound exhibit better agreement with reference methods compared to those using analog internal standards.[1][6] The near-identical chemical and physical properties of this compound to the native analyte ensure that they behave similarly during extraction and ionization, which is the fundamental principle for accurate correction.

References

A Comparative Guide to the Linearity and Lower Limit of Quantification of Everolimus Using Everolimus-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of Everolimus, an immunosuppressant drug, the selection of an appropriate internal standard is critical for developing robust and accurate bioanalytical methods. This guide provides a comparative analysis of the linearity and lower limit of quantification (LLOQ) for Everolimus, with a focus on the performance of its deuterated stable isotope-labeled internal standard, Everolimus-d4. The data presented is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted method for immunosuppressant quantification.[1][2][3]

Quantitative Data Summary

The following table summarizes the key performance characteristics of analytical methods for Everolimus quantification, highlighting the linearity and LLOQ achieved with this compound and other alternative internal standards.

Internal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (R²)LLOQMatrixReference
This compound LC-MS/MS1.27–64.80 ng/mL0.99961.27 ng/mLWhole Blood[2]
This compound LC-MS/MS1.0 – 50.0 ng/mLNot Specified1.0 ng/mLWhole Blood[1][3]
[13C2D4]RAD001 (Everolimus) LC-MS/MSNot Specified>0.93 (r)0.5 ng/mLWhole Blood[4]
This compound LC-MS/MS1-41 µg/L (ng/mL)>0.99 (r)1 µg/L (ng/mL)Whole Blood[5]
32-desmethoxyrapamycin LC-MS/MSNot Specified>0.98 (r)1.0 ng/mLWhole Blood[3]
Ascomycin LC-MS/MS1 to 100 ng/mL>0.999 (r)<1 ng/mLWhole Blood[6]
None (RP-HPLC) RP-HPLC6-14 µg/mL0.99963.6 µg/mLBulk Drug[7]
None (RP-HPLC) RP-HPLC25-150 µg/mL0.99970.149 µg/mLBulk Drug[8]

Note: The choice of internal standard can influence method performance. While isotopically labeled internal standards like this compound are generally preferred for their ability to compensate for matrix effects and variability in sample processing and instrument response, structural analogs may also provide acceptable performance.[3][9] The significantly higher LLOQ in RP-HPLC methods highlights the superior sensitivity of LC-MS/MS for bioanalytical applications.

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used to determine the linearity and LLOQ of Everolimus in whole blood using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Objective: To extract Everolimus and the internal standard from the whole blood matrix and remove interfering proteins.

  • Procedure:

    • A small volume of whole blood sample (e.g., 100 µL) is mixed with an internal standard precipitation solution.[1] This solution typically contains an organic solvent like acetonitrile or methanol and a protein precipitating agent such as zinc sulfate.[1][2]

    • The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation.[1]

    • The samples are then centrifuged at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.[1]

    • The clear supernatant containing the analyte and internal standard is carefully transferred to a new vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate Everolimus and this compound from other components and quantify them using mass spectrometry.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used.[5]

    • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., ammonium formate in water) and an organic phase (e.g., methanol or acetonitrile).[5]

    • Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the precursor to product ion transitions for both Everolimus and this compound.[3]

3. Linearity and LLOQ Determination

  • Linearity:

    • Calibration standards are prepared by spiking known concentrations of Everolimus into a blank matrix (e.g., whole blood).

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

    • Linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99.[7]

  • Lower Limit of Quantification (LLOQ):

    • The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

    • It is typically established as the lowest concentration on the calibration curve where the signal-to-noise ratio is at least 10, and the precision and accuracy are within acceptable limits (e.g., ±20%).

Experimental Workflow

The following diagram illustrates the typical workflow for determining the linearity and LLOQ of Everolimus using an internal standard.

Caption: Workflow for Linearity and LLOQ Determination.

References

Performance of Everolimus-d4 in Mass Spectrometry Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Everolimus-d4 as an internal standard in various mass spectrometry systems for the quantification of the immunosuppressant drug Everolimus. The information presented is based on available experimental data, focusing on key analytical performance parameters.

Executive Summary

This compound, a deuterated stable isotope-labeled internal standard, is widely utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of Everolimus. Its co-elution with the analyte and similar ionization behavior make it an ideal choice for correcting variations during sample preparation and analysis. This guide delves into its performance characteristics, offering a comparison with alternative internal standards and detailing the experimental protocols for its application.

Performance Data Overview

The following tables summarize the quantitative performance of analytical methods utilizing this compound for the quantification of Everolimus. The data is compiled from various studies employing different LC-MS/MS systems.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Mass Spectrometry SystemLinearity Range (ng/mL)Correlation Coefficient (r)LLOQ (ng/mL)Citation
LC-MS/MS (not specified)1.27 - 64.80> 0.991.27[1][2]
LC-MS/MS (not specified)1.0 - 50.0> 0.981.0[3][4]
LC-MS/MS (Waters Acquity TQD)1 - 41Not specified1[5]
Agilent 6460 or 6470 Triple Quadrupole0.10 - 100Not specifiedNot specified[6]
LC-MS/MS (not specified)2 - 50Not specifiedNot specified[7]
Waters Xevo-G2 QTOF54 - 135 µg/mLr²=0.9979Not specified[8]

Table 2: Accuracy and Precision

Mass Spectrometry SystemConcentration LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Recovery / % Bias)Citation
LC-MS/MS (not specified)Not specified<15%<15%98.3% - 108.1%[3]
LC-MS/MS (not specified)Not specified<10% (Within-day)<8% (Between-day)91% - 110% (Trueness)[9]
LC-MS/MS (not specified)Not specified≤14.6%Not specifiedWithin 11.1%[10][11][12]
LC-MS/MS (not specified)5.3, 12.0, 17.2 ng/mL3.1% - 16.5% (Within-day)3.1% - 16.5% (Between-day)Not specified[13]

Comparison with Alternative Internal Standards

This compound is often compared to structural analogs, such as 32-desmethoxyrapamycin, used as internal standards. While both have shown acceptable performance, stable isotope-labeled standards like this compound are generally preferred.

A study comparing this compound with 32-desmethoxyrapamycin found that both internal standards yielded acceptable results with a total coefficient of variation for Everolimus between 4.3% and 7.2%.[3] However, this compound demonstrated a more favorable comparison with an independent LC-MS/MS method, showing a better slope (0.95 vs. 0.83).[3] Another study concluded that while isotopically labeled internal standards are generally considered superior, they may not always be essential, as both types of standards can provide acceptable precision and accuracy.[9]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Everolimus in whole blood using this compound as an internal standard, based on common methodologies.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of whole blood sample, calibrator, or quality control sample, add 500 µL of a precipitation solution (e.g., acetonitrile containing 0.1M ZnSO4) which includes this compound at a known concentration.[4]

  • Vortexing: Vortex the mixture for approximately 10 seconds at high speed to ensure thorough mixing and protein precipitation.[4]

  • Incubation: Incubate the samples at room temperature for 10 minutes.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to an injection vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject an aliquot of the supernatant onto a reverse-phase C18 column.[9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol) is typically used.

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[10][11][12] Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Everolimus and this compound.

    • Everolimus transitions: For example, 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier).[3]

    • This compound transitions: For example, 979.6 → 912.5.[6]

Visualizations

Experimental Workflow for Everolimus Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Whole Blood Sample add_is Add Precipitation Solution (with this compound) blood_sample->add_is vortex Vortex add_is->vortex incubate Incubate vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for Everolimus quantification.

Internal Standard Comparison cluster_ideal Ideal Internal Standard Properties cluster_comparison Comparison cluster_performance Performance Characteristics prop1 Co-elutes with analyte everolimus_d4 This compound (Isotopically Labeled) prop1->everolimus_d4 structural_analog Structural Analog (e.g., 32-desmethoxyrapamycin) prop1->structural_analog prop2 Similar ionization efficiency prop2->everolimus_d4 prop2->structural_analog prop3 Corrects for matrix effects prop3->everolimus_d4 prop3->structural_analog prop4 Corrects for extraction variability prop4->everolimus_d4 prop4->structural_analog perf1 High Accuracy everolimus_d4->perf1 perf2 High Precision everolimus_d4->perf2 perf4 Generally Considered Superior everolimus_d4->perf4 structural_analog->perf1 structural_analog->perf2 perf3 Potential for differential matrix effects structural_analog->perf3

Caption: Comparison of internal standards.

References

Comparison of Everolimus-d4 from different commercial sources.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of internal standards are paramount for accurate bioanalytical assays. Everolimus-d4, a deuterated analog of the immunosuppressant and anticancer drug Everolimus, is a critical tool for pharmacokinetic and therapeutic drug monitoring studies using mass spectrometry. This guide provides an objective comparison of this compound from various commercial sources, focusing on key performance attributes and providing the necessary experimental framework for independent evaluation.

Data Summary of this compound from Commercial Sources

SupplierChemical PurityIsotopic Purity/EnrichmentSupplied FormAvailability of CoA
Cerilliant (a brand of MilliporeSigma) Information available on CoA[1]Certified for isotopic purity[2]Solution (e.g., 100 µg/mL in acetonitrile)[1]Yes[1]
Cayman Chemical ≥95% (for non-deuterated)≥99% deuterated forms (d1-d4); ≤1% d0[3]Solid[4]Yes, batch-specific data available[3]
LGC Standards >85%[5]Not specifiedNot specifiedYes[6]
MedChemExpress 99.27% (for non-deuterated standard)Not specifiedSolidYes[7][8]
Sigma-Aldrich (distributor for Cerilliant) Information available on CoA[9]Information available on CoASolution[10]Yes[9]
Santa Cruz Biotechnology Lot-specificNot specifiedSolidYes, lot-specific[11]
Simson Pharma Limited Information available on CoANot specifiedNot specifiedYes[12]
Artis Standards >98% (by HPLC)Not specifiedNot specifiedNot specified
Sino Biological High-quality standards, ISO certified[13]Not specifiedNot specifiedNot specified

Experimental Protocols for Performance Evaluation

To ensure the suitability of an this compound internal standard for a specific application, a series of validation experiments are recommended. Below are detailed protocols for key analytical tests.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the percentage of the active compound (this compound) and identify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 278 nm.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject a known concentration of the solution into the HPLC system.

    • Analyze the resulting chromatogram to determine the area of the main peak relative to the total peak area.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.

Assessment of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of the deuterated species (d4) and the presence of any non-deuterated (d0) or partially deuterated forms.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Procedure:

    • Infuse a solution of this compound directly into the mass spectrometer.

    • Acquire the full scan mass spectrum in the region of the molecular ion.

    • Identify the peaks corresponding to the non-deuterated (d0), and deuterated (d1, d2, d3, d4) forms of Everolimus.

    • Calculate the isotopic distribution and determine the percentage of the d4 species.

Evaluation of Stability

Objective: To assess the stability of the this compound standard under various storage and experimental conditions.

Methodology:

  • Short-Term Stability (Bench-Top):

    • Prepare a solution of this compound and leave it at room temperature for specified time points (e.g., 0, 4, 8, 24 hours).

    • Analyze the samples by HPLC or LC-MS at each time point and compare the peak area to the initial time point.

  • Long-Term Stability:

    • Store aliquots of the this compound standard at recommended storage conditions (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months).

    • Analyze the samples at each time point and compare the results to the initial analysis.

  • Freeze-Thaw Stability:

    • Subject aliquots of the this compound solution to multiple freeze-thaw cycles (e.g., 3 cycles).

    • After the final cycle, analyze the sample and compare the results to a freshly prepared solution.

Visualizing Experimental Workflows and Biological Pathways

To aid in the understanding of the experimental processes and the biological context of Everolimus, the following diagrams are provided.

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_analytical_validation Analytical Performance Validation cluster_application Application in Bioanalysis s1 Obtain this compound from Commercial Sources s2 Request & Review Certificate of Analysis s1->s2 e1 Chemical Purity (HPLC) s2->e1 e2 Isotopic Purity (Mass Spectrometry) s2->e2 e3 Stability Assessment (Short-term, Long-term, Freeze-Thaw) s2->e3 a1 Method Development & Validation with Biological Matrix e1->a1 e2->a1 e3->a1 a2 Routine Sample Analysis (e.g., LC-MS/MS) a1->a2 mtor_pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1

References

Safety Operating Guide

Proper Disposal Procedures for Everolimus-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Everolimus-d4, a deuterated internal standard used in research and development. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle and dispose of it with the same precautions as its non-deuterated parent compound, Everolimus, which is a potent immunosuppressant and anti-cancer agent.[1][2]

Hazard Assessment and Safety Precautions

Everolimus is suspected of causing cancer, damaging fertility or the unborn child, and causing organ damage through prolonged or repeated exposure.[3] It is also harmful to aquatic life with long-lasting effects.[3] While this compound is intended for research and is not bioactive in the same way, the core molecule's hazards must be respected.[4] Deuterium itself is a stable, non-radioactive isotope of hydrogen and is generally considered to have low toxicity.[5][6] However, the chemical and toxicological properties of this compound are dictated by the parent molecule.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste.

  • Gloves: Double glove with nitrile or latex gloves.[7]

  • Eye Protection: Wear safety glasses or chemical safety goggles.[8]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin exposure.[7][8]

  • Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N100) should be used.[7]

Waste Characterization and Segregation

Due to the hazardous nature of the parent compound, this compound waste must be treated as hazardous pharmaceutical waste . It should not be disposed of down the drain or in regular solid waste.[9][10]

Key Steps for Segregation:

  • Identify all waste streams: This includes pure this compound, solutions containing it, contaminated consumables (e.g., pipette tips, vials, gloves), and grossly contaminated PPE.

  • Use designated containers: All this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Avoid mixing: Do not mix this compound waste with other waste streams, such as biohazardous waste or non-hazardous lab trash.

Step-by-Step Disposal Protocol

Step 1: Container Selection and Labeling

  • Select a leak-proof, sealable container compatible with the waste type (e.g., a rigid plastic container for solids, a glass or plastic bottle for liquids).

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazards (e.g., "Toxic," "Suspected Carcinogen").

Step 2: Waste Collection

  • Solid Waste: Place all contaminated items such as unused powder, weighing papers, contaminated gloves, and plasticware directly into the labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent (e.g., acetonitrile), collect it in a designated hazardous liquid waste container. Note the solvent and estimated concentration on the label.

  • Empty Containers: Empty vials that once held this compound should also be disposed of as hazardous waste.[7]

Step 3: On-site Storage

  • Keep the hazardous waste container sealed when not in use.

  • Store the container in a designated, secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Hazardous pharmaceutical waste is typically disposed of via high-temperature incineration at a permitted facility.[10][11]

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Data Summary for Handling and Disposal

The following table summarizes key information for this compound relevant to its safe handling and disposal.

PropertyDataSource(s)
Chemical Name 40-O-(2-Hydroxyethyl-d4)rapamycin[4]
CAS Number 1338452-54-2[4][12]
Molecular Formula C₅₃H₇₉D₄NO₁₄[4]
Primary Use Internal standard for quantification of everolimus[12][13]
Known Hazards (Parent) Suspected carcinogen, Suspected reproductive toxin, Causes organ damage (repeated exposure), Harmful to aquatic life[3]
Disposal Classification Hazardous Pharmaceutical Waste[10][11][14]
Recommended Disposal Incineration via a licensed hazardous waste facility[10][11]
Prohibited Disposal Do not sewer (flush down the drain) or dispose of in regular trash[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EverolimusD4_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe Always identify_waste Identify Waste Type (Solid, Liquid, Consumables) segregate Segregate as Hazardous Pharmaceutical Waste identify_waste->segregate ppe->identify_waste container Select & Label Approved Hazardous Waste Container segregate->container no_sewer DO NOT Dispose in Sink or Regular Trash segregate->no_sewer collect Collect Waste in Sealed Container container->collect store Store in Secure Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup & Manifesting store->contact_ehs end End: Documented Disposal via Licensed Contractor (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.